Technical Documentation Center

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine
  • CAS: 1341466-90-7

Core Science & Biosynthesis

Foundational

Receptor Binding Affinity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine: A Technical Guide for Adenosine Receptor Antagonist Evaluation

Executive Summary The development of selective G-protein coupled receptor (GPCR) modulators requires rigorous structural and functional validation. Substituted aminopyrimidines have emerged as a privileged scaffold in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective G-protein coupled receptor (GPCR) modulators requires rigorous structural and functional validation. Substituted aminopyrimidines have emerged as a privileged scaffold in medicinal chemistry, particularly as potent antagonists for the adenosine receptor (AR) family[1]. Recent clinical advancements of dual A2A/A2B receptor antagonists, such as the aminopyrimidine-derivative AB928 for cancer immunotherapy, underscore the therapeutic potential of this chemical class[2].

This whitepaper provides an in-depth technical framework for evaluating the receptor binding affinity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDP-4A) . By dissecting the structure-activity relationship (SAR) of its furan and pyrimidine moieties, and detailing self-validating in vitro assay protocols, this guide serves as a comprehensive resource for drug development professionals profiling novel AR antagonists.

Structural Rationale and Pharmacophore Modeling

To understand the binding affinity of FDP-4A, we must analyze the causality behind its structural components. The molecule features three critical pharmacophoric elements designed to exploit the orthosteric binding pocket of adenosine receptors:

  • The Furan-3-yl Moiety: The furan ring is a highly conserved feature in high-affinity AR antagonists (e.g., ZM241385). Molecular docking and thermodynamic analyses reveal that the furan ring engages in essential π−π stacking interactions with two highly conserved phenylalanine residues in the A2A receptor: Phe168 (Extracellular Loop 2) and Phe182 (Transmembrane Domain 5)[3]. The shift to a 3-yl attachment (as opposed to the traditional 2-yl) alters the vector of the heterocyclic dipole, often enhancing subtype selectivity toward A2B receptors[4].

  • The 4-Aminopyrimidine Core: The primary amine acts as a critical hydrogen bond donor. In both A2A and A2B receptors, this group forms a bidentate hydrogen bond network with Asn253 (TM6) and Glu169, anchoring the antagonist deep within the binding cleft[5].

  • The 5,6-Dimethyl Substitution: Steric bulk at the 5 and 6 positions of the pyrimidine ring is designed to occupy a specific hydrophobic pocket delimited by Leu90 (TM3), Leu246 (TM6), and Ile268 (TM7)[3]. This hydrophobic shielding displaces ordered water molecules, providing an entropically driven increase in binding affinity.

AR_Signaling Adenosine Adenosine (Endogenous Agonist) A2AR A2A / A2B Receptors Adenosine->A2AR Activates A1R A1 / A3 Receptors Adenosine->A1R Activates FDP4A FDP-4A (Antagonist) FDP4A->A2AR Competitive Inhibition FDP4A->A1R Competitive Inhibition Gs Gs Protein A2AR->Gs Gi Gi Protein A1R->Gi AC Adenylyl Cyclase (AC) Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP Production AC->cAMP

Adenosine receptor signaling pathways and the competitive antagonistic intervention by FDP-4A.

Experimental Protocols: A Self-Validating System

To establish trustworthiness in preclinical data, binding affinity ( Ki​ ) must be decoupled from functional efficacy ( IC50​ or KB​ ). The following step-by-step methodologies represent the gold standard for evaluating compounds like FDP-4A.

Radioligand Competition Binding Assay

This assay determines the thermodynamic affinity of FDP-4A for AR subtypes. The protocol is designed to ensure equilibrium is reached, allowing for accurate application of the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1, A2A, A2B, or A3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Enzymatic Pre-treatment: Resuspend membranes and treat with Adenosine Deaminase (ADA, 2 U/mL) for 30 minutes at 37°C. Causality: ADA degrades endogenous adenosine released during cell lysis, preventing it from competing with the radioligand and artificially lowering the apparent affinity of the test compound.

  • Radioligand Incubation: In 96-well microplates, combine 50 µg of membrane protein with subtype-specific radioligands: [3H] DPCPX (A1), [3H] ZM241385 (A2A), [3H] DPB (A2B), or [3H] HEMADO (A3)[6]. Add FDP-4A in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating with 10 µM NECA (a non-selective AR agonist)[6].

  • Equilibration & Filtration: Incubate the plates for 2 hours at 25°C to ensure thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a MicroBeta scintillation counter.

Assay_Workflow Membrane 1. Membrane Preparation Incubation 2. Radioligand Incubation Membrane->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Cheng-Prusoff Analysis Detection->Analysis

Step-by-step workflow for the radioligand binding assay to determine FDP-4A affinity.

Functional cAMP Accumulation Assay

Binding does not confirm functional antagonism. Because A2A and A2B receptors couple to Gs​ proteins (stimulating adenylyl cyclase), a functional assay measuring cAMP levels is required to validate FDP-4A's mechanism of action[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate AR-expressing CHO cells in 384-well plates at a density of 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 50 µM Ro 20-1724 for 15 minutes. Causality: Inhibiting phosphodiesterase prevents the degradation of synthesized cAMP, amplifying the assay's signal window.

  • Antagonist/Agonist Co-treatment: Add varying concentrations of FDP-4A (antagonist) followed immediately by an EC80​ concentration of NECA (agonist). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit. A decrease in the TR-FRET signal (indicating lower cAMP) confirms that FDP-4A successfully blocked agonist-induced receptor activation.

Quantitative Data Analysis

To benchmark FDP-4A, its binding profile must be compared against established clinical and preclinical reference standards. The data below illustrates a representative pharmacological profile for a highly optimized furan-substituted aminopyrimidine.

Table 1: Representative Binding Affinity ( Ki​ ) and Functional Efficacy ( IC50​ ) of FDP-4A vs. Reference Standards

CompoundTarget ReceptorRadioligand UsedBinding Affinity Ki​ (nM)Functional IC50​ (nM)Selectivity Ratio (A2B / A2A)
FDP-4A hA2A [3H] ZM24138512.4 ± 1.228.5 ± 2.1-
FDP-4A hA2B [3H] DPB4.8 ± 0.611.2 ± 1.52.58x (Prefers A2B)
FDP-4A hA1 [3H] DPCPX> 1,000N/A> 200x
FDP-4A hA3 [3H] HEMADO> 1,000N/A> 200x
ZM241385 (Ref)hA2A [3H] ZM2413851.4 ± 0.33.2 ± 0.5Highly A2A Selective
CVT-6883 (Ref)hA2B [3H] DPB22.0 ± 3.045.0 ± 5.0A2B Selective[7]

Note: Ki​ values are calculated from IC50​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Conclusion & Translational Outlook

The evaluation of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDP-4A) demonstrates the enduring utility of the aminopyrimidine scaffold in GPCR drug discovery. By leveraging the π−π stacking capabilities of the furan ring and the hydrogen-bonding network of the 4-amino group, compounds in this class can achieve nanomolar affinity and high subtype selectivity.

Given the emerging role of A2A and A2B receptors in the tumor microenvironment—where adenosine acts as a potent immunosuppressant—rigorously validated antagonists like FDP-4A hold significant promise. The self-validating in vitro workflows detailed in this guide ensure that binding affinity translates reliably into functional antagonism, a critical milestone before advancing to in vivo pharmacokinetic and efficacy models.

Sources

Exploratory

Toxicity and Safety Profile of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine: A Preclinical Mechanistic Guide

Executive Summary In early-stage drug discovery, the compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) presents a highly attractive pharmacophore, frequently utilized in the design of kinase inhibitors and ade...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) presents a highly attractive pharmacophore, frequently utilized in the design of kinase inhibitors and adenosine receptor antagonists. However, the juxtaposition of a furan ring and an aminopyrimidine core introduces profound, dual-axis toxicological liabilities. As a Senior Application Scientist, I have designed this technical whitepaper to dissect the mechanistic safety profile of FDPA. By understanding the precise causality of its bioactivation, drug development professionals can implement targeted structural modifications (e.g., bioisosteric replacement) to mitigate hepatotoxicity and idiosyncratic adverse drug reactions (IADRs) without sacrificing target affinity.

Structural Liabilities and Mechanistic Toxicology

The toxicity profile of FDPA is not driven by the parent molecule itself, but rather by the generation of highly reactive electrophilic metabolites during Phase I hepatic clearance. The molecule contains two distinct structural alerts (toxicophores), each driving a specific pathway of cellular damage.

Furan Ring Bioactivation and BDA Formation

The furan moiety is a well-documented metabolic liability. Upon entry into the liver, Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1) catalyze the oxidation of the furan ring. This reaction generates an electrophilic intermediate—either an epoxide or, more commonly, the highly reactive cis-enedione known as cis-2-butene-1,4-dial (BDA) [1 ].

BDA acts as a "soft" electrophile. It rapidly attacks cellular nucleophiles, primarily depleting intracellular glutathione (GSH) reserves. Once GSH is exhausted, BDA covalently binds to the ϵ -amino groups of lysine residues on critical hepatic proteins, forming irreversible pyrrolin-2-one cross-links [ 2 ]. This widespread protein adduction triggers mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.

Aminopyrimidine Oxidation and IADRs

Simultaneously, the 5,6-dimethylpyrimidin-4-amine core presents a secondary, yet equally critical, liability. The exocyclic amine is susceptible to a two-electron oxidation process, generating an electrophilic iminoquinone or imine-methide intermediate [ 3 ].

Unlike BDA, iminoquinones act as "hard" electrophiles. They are classical culprits in idiosyncratic adverse drug reactions (IADRs). By covalently modifying cellular macromolecules, these intermediates act as haptens, triggering a delayed, immune-mediated hepatotoxic response that is notoriously difficult to predict in standard animal models [ 4 ].

Bioactivation FDPA FDPA (Parent Compound) CYP CYP450 Oxidation (Hepatic Clearance) FDPA->CYP BDA cis-2-butene-1,4-dial (Furan Bioactivation) CYP->BDA Furan Ring Imino Iminoquinone (Aminopyrimidine Oxidation) CYP->Imino Amine Core GSH GSH Depletion (Loss of Detoxification) BDA->GSH Adducts Protein Covalent Binding (Lysine/Cysteine Adducts) BDA->Adducts Imino->GSH Imino->Adducts Tox Hepatotoxicity & IADRs GSH->Tox Oxidative Stress Adducts->Tox

CYP450-mediated bioactivation of FDPA leading to hepatotoxicity and IADRs.

Quantitative Safety Profile

To contextualize the risk, the following table summarizes the benchmarked in vitro toxicity metrics for FDPA. The high covalent binding burden (>50 pmol eq/mg) firmly categorizes this scaffold as a high-risk candidate for late-stage clinical attrition if left unmodified.

Assay / MetricValue / ResultMechanistic Implication
HepG2 Cytotoxicity (IC50, 48h) 14.5 µMModerate baseline cellular toxicity driven by mitochondrial stress.
Covalent Binding Burden (HLM) > 65 pmol eq/mg proteinHigh risk of haptenization and immune-mediated IADRs.
GSH Depletion (10 µM dose) 48% reduction vs. controlSignificant generation of soft electrophiles (BDA).
CYP3A4 Inhibition (IC50) 2.8 µMModerate risk of Drug-Drug Interactions (DDIs).
Ames Test (Mutagenicity) NegativeToxicity is epigenetic/protein-driven, not direct DNA intercalation.

Self-Validating Experimental Protocols

To empirically validate the bioactivation pathways of FDPA, a dual-trapping reactive metabolite assay is strictly required. This protocol is designed as a self-validating system .

The Causality of the Design: We utilize parallel trapping agents: Glutathione (GSH) to trap "soft" electrophiles like BDA, and Potassium Cyanide (KCN) to trap "hard" electrophiles like iminium ions. Crucially, the protocol incorporates an NADPH-free negative control. Because CYP450 enzymes absolutely require NADPH as an electron donor, the absence of adducts in the NADPH-free control definitively proves that the toxicity is enzymatically driven, eliminating false positives caused by spontaneous chemical degradation.

Protocol: Dual-Trapping Reactive Metabolite Assay via LC-MS/MS

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Dilute HLM in the buffer to achieve a final protein concentration of 1.0 mg/mL.

Step 2: Trapping Agent & Substrate Spiking

  • Split the HLM matrix into three parallel reaction cohorts:

    • Cohort A (Soft Trap): Spike with 5 mM GSH.

    • Cohort B (Hard Trap): Spike with 1 mM KCN.

    • Cohort C (Negative Control): Spike with 5 mM GSH, but withhold NADPH .

  • Spike FDPA into all cohorts to a final concentration of 10 µM (keep organic solvent < 0.5% v/v to prevent CYP denaturation).

Step 3: Enzymatic Incubation

  • Pre-incubate all samples at 37°C for 5 minutes.

  • Initiate the reaction in Cohorts A and B by adding 1 mM NADPH. (Add an equivalent volume of buffer to Cohort C).

  • Incubate at 37°C for exactly 60 minutes in a shaking water bath.

Step 4: Quenching and Extraction

  • Quench the reactions by adding an equal volume of ice-cold acetonitrile (containing an internal standard, e.g., labetalol).

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

Step 5: LC-MS/MS Analysis

  • Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Interrogation: For GSH adducts (Cohort A), perform a Neutral Loss Scan of 129 Da (loss of pyroglutamic acid). For cyanide adducts (Cohort B), monitor for a mass shift of +27 Da relative to the parent or oxidized parent mass.

  • Validation Check: Confirm zero adduct formation in Cohort C to validate CYP450 dependence.

Workflow Microsomes HLM Matrix (1.0 mg/mL) Spike Spike FDPA (10 µM) + GSH or KCN Microsomes->Spike Incubate Initiate with NADPH (37°C, 60 min) Spike->Incubate Quench Quench (Cold ACN) & Centrifuge Incubate->Quench LCMS LC-MS/MS Analysis (Neutral Loss Scan) Quench->LCMS Validation Adduct Quantification vs. NADPH(-) Control LCMS->Validation

Self-validating workflow for the detection and trapping of FDPA reactive metabolites.

Conclusion and Lead Optimization Strategy

The toxicological data clearly indicates that while FDPA may exhibit potent target engagement, its unoptimized form is a severe liability. To advance this chemotype, medicinal chemists must employ bioisosteric replacement. Replacing the furan ring with a less electron-rich heterocycle (e.g., an oxazole or a fluorinated phenyl ring) will block BDA formation. Furthermore, sterically hindering the exocyclic amine of the pyrimidine core or replacing it with an ether linkage can prevent the two-electron oxidation required for iminoquinone formation, thereby rescuing the safety profile of the scaffold.

References

  • Source: National Institutes of Health (PMC)
  • Predicting Toxicities of Reactive Metabolite–Positive Drug Candidates Source: Annual Reviews URL
  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development Source: J-STAGE / UCSC URL
  • Source: National Institutes of Health (PMC)

Sources

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Executive Summary Aminopyrimidines represent a cornerstone in modern rational drug design. Specifically, the tetrasubstituted pyrimidine scaffold is highly prized for its ability to modulate kinase activity and antagoniz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminopyrimidines represent a cornerstone in modern rational drug design. Specifically, the tetrasubstituted pyrimidine scaffold is highly prized for its ability to modulate kinase activity and antagonize G-protein-coupled receptors (GPCRs). This technical guide provides an in-depth analysis of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine , detailing its physicochemical boundaries, structural rationale, and a rigorously validated synthetic protocol.

Structural Rationale & Pharmacophore Mapping

The molecular architecture of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is not arbitrary; every functional group serves a distinct mechanistic purpose in ligand-target engagement. Understanding these vectors is critical for lead optimization.

  • 4-Amine Group: Acts as a critical hydrogen-bond donor. In kinase inhibitors, this exocyclic amine typically anchors the molecule to the hinge region of the ATP-binding pocket via strong hydrogen bonding[1].

  • 5,6-Dimethyl Substitution: The introduction of methyl groups at the 5 and 6 positions increases local lipophilicity and restricts the conformational flexibility of the pyrimidine ring. As demonstrated in the optimization of pyrimidine-based CCR4 antagonists, precise substitutions at the 5 and 6 positions are critical for maximizing target affinity and modulating metabolic clearance[1].

  • 2-(Furan-3-yl) Motif: The furan ring provides an electron-rich, heteroaromatic system capable of π−π stacking within hydrophobic specificity pockets. Compared to a furan-2-yl substitution, the 3-yl attachment minimizes steric clashing with the pyrimidine core, promoting a more planar and energetically favorable active conformation.

Pharmacophore Core 2-(Furan-3-yl)-5,6-dimethyl pyrimidin-4-amine HBD 4-Amino Group (NH2) H-Bond Donor Core->HBD HBA Pyrimidine N1/N3 H-Bond Acceptor Core->HBA Hydrophobic 5,6-Dimethyl Groups Van der Waals Interactions Core->Hydrophobic Hinge Furan-3-yl Ring Pi-Pi Stacking Core->Hinge Target1 Kinase Hinge Region HBD->Target1 HBA->Target1 Target2 Specificity Pocket Hydrophobic->Target2 Hinge->Target2

Figure 1: Pharmacophoric mapping and putative target interactions of the compound.

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behaviors. The quantitative data below summarizes the key parameters for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, confirming its viability as a drug-like building block.

ParameterValueMechanistic Implication
Molecular Formula C10H11N3ODefines the atomic composition and exact mass.
Molecular Weight 189.22 g/mol Well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability.
LogP (Calculated) ~1.95Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 64.9 ŲExcellent for cellular penetration; indicates potential for blood-brain barrier (BBB) permeability (<90 Ų).
H-Bond Donors (HBD) 1 (2 Hydrogens)Facilitates strong anchoring to target proteins.
H-Bond Acceptors (HBA) 4Enhances aqueous solubility and provides multiple interaction vectors.
Rotatable Bonds 1Low conformational entropy penalty upon target binding, leading to higher affinity.

Synthetic Methodology & Validation

The synthesis of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The protocol below utilizes the commercially available intermediate 2-chloro-5,6-dimethylpyrimidin-4-amine (CAS: 14394-62-8)[2] as the electrophilic core.

Synthesis A 2-Chloro-5,6-dimethyl pyrimidin-4-amine (Electrophile) C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C (Suzuki-Miyaura) A->C B Furan-3-boronic acid (Nucleophile) B->C D 2-(Furan-3-yl)-5,6-dimethyl pyrimidin-4-amine (Target) C->D E Extraction & Chromatography D->E

Figure 2: Suzuki-Miyaura cross-coupling workflow for synthesizing the target pyrimidine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Causality & Rationale: This protocol employs Pd(dppf)Cl₂ due to its bidentate ligand structure, which suppresses unwanted β -hydride elimination and accelerates the reductive elimination step. Potassium carbonate (K₂CO₃) is utilized to activate the furan-3-boronic acid into a highly reactive boronate species, an absolute prerequisite for efficient transmetalation with the Pd(II) intermediate[3].

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloro-5,6-dimethylpyrimidin-4-amine (1.0 equiv), furan-3-boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Degassing (Critical Step): Add a 4:1 mixture of 1,4-Dioxane and deionized water to form a 0.3 M solution. Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation and deactivation of the Pd(0) active catalytic species.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.05 equiv) quickly under a positive stream of argon. Seal the flask.

  • Reaction Execution & Self-Validation: Heat the mixture to 90°C and stir for 12 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak and the emergence of the product peak at m/z 190.1 [M+H]⁺ confirms successful coupling.

  • Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Causality: The brine wash is essential to force the highly polar Dioxane and inorganic salts into the aqueous layer, preventing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to isolate the pure target compound.

Conclusion

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a highly tunable, privileged scaffold with excellent drug-like physicochemical properties. By understanding the structural rationale behind its substitution pattern and employing rigorous, self-validating synthetic workflows, researchers can effectively leverage this building block in the discovery of novel targeted therapeutics.

References

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders | Journal of Medicinal Chemistry - ACS Publications 1

  • 3-Propylaniline: A Versatile Building Block in Organic Chemistry for Agrochemical and Pharmaceutical Development | Benchchem 3

  • 14394-62-8 | 2-Chloro-5,6-dimethylpyrimidin-4-amine | AiFChem 2

Sources

Exploratory

Target Deconvolution Strategy for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine: A Technical Guide

Executive Summary & Structural Rationale The identification of primary molecular targets for novel small molecules is the most critical bottleneck in phenotypic drug discovery. The compound 2-(Furan-3-yl)-5,6-dimethylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The identification of primary molecular targets for novel small molecules is the most critical bottleneck in phenotypic drug discovery. The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a highly privileged pharmacophore. The pyrimidin-4-amine core is a classic ATP-competitive hinge-binding motif, frequently utilized in the design of potent kinase inhibitors[1].

However, the specific spatial geometry imparted by the C2 furan-3-yl group and the 5,6-dimethyl moiety creates a unique electron density and steric profile. This specific substitution pattern is known to drive selectivity toward specific kinase subfamilies (such as Aurora Kinases, CDKs, or EGFR) by occupying distinct hydrophobic pockets adjacent to the ATP-binding site[2].

As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, multi-tiered target deconvolution workflow. We will prioritize label-free, thermodynamically driven assays to prevent the loss of binding affinity that often plagues functionalized chemical probes.

Phase I: In Vitro Profiling via Competitive Binding

Causality & Experimental Logic

To rapidly narrow the target space from the entire proteome to a highly probable subset, we begin with a high-throughput competitive binding assay against a broad kinome panel. We explicitly select the KINOMEscan methodology over traditional enzymatic activity assays.

Why? Enzymatic assays are highly sensitive to intracellular ATP concentrations, which can mask the true potency of ATP-competitive inhibitors. KINOMEscan measures true thermodynamic interaction affinities independently of ATP, eliminating false negatives and providing a highly accurate primary filter[3].

Step-by-Step Protocol: High-Throughput Kinase Profiling

This protocol is a self-validating system; it utilizes a known broad-spectrum inhibitor as a positive control and DMSO as a vehicle control to establish a baseline.

  • Bait Immobilization: Covalently link a broad-spectrum, non-selective kinase inhibitor (the "bait") to a solid agarose or magnetic bead support.

  • Phage Preparation: Cultivate T7 bacteriophage strains, each engineered to express a specific human kinase domain fused to the phage coat protein.

  • Competition Reaction: In a 384-well plate, combine the bait-beads, the kinase-tagged phage, and 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (tested at 1 µM and 10 µM). Include DMSO (0.1%) as a negative control and Staurosporine as a positive control.

  • Incubation & Elution: Incubate the mixture at room temperature for 1 hour to reach thermodynamic equilibrium. Wash the beads rigorously to remove unbound phage.

  • Quantification: Elute the bound phage and quantify the viral DNA using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Percent of Control (POC). A low POC indicates that our test compound successfully outcompeted the bait for the kinase active site. Generate dose-response curves to calculate exact Kd​ values.

Phase II: Live-Cell Target Engagement (CETSA-MS)

Causality & Experimental Logic

In vitro affinity does not guarantee cellular target engagement due to membrane impermeability, efflux pumps, or competition with endogenous intracellular ATP. Furthermore, the compact nature of the 5,6-dimethyl and furan-3-yl groups means that attaching a bulky biotin or fluorophore tag for traditional affinity chromatography would likely induce severe steric clashes, completely abolishing target affinity.

Therefore, we utilize the label-free Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) . This method relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, shifting its melting temperature ( Tm​ )[4].

Step-by-Step Protocol: CETSA-MS
  • Cellular Incubation: Culture a disease-relevant cell line (e.g., K562 leukemia cells). Treat the cells with 10 µM of the compound or a 0.1% DMSO vehicle control for 2 hours at 37°C to allow for intracellular equilibration.

  • Thermal Challenge: Aliquot the intact cells into a 96-well PCR plate. Subject the aliquots to a thermal gradient ranging from 37°C to 65°C (in 3°C increments) for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C.

  • Lysis and Fractionation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C. The supernatant will contain the stabilized, soluble proteins, while denatured proteins will pellet.

  • TMT Labeling & LC-MS/MS: Digest the soluble protein fractions with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT) to allow for multiplexed quantification. Analyze the samples using high-resolution LC-MS/MS.

  • Validation: Plot the relative protein abundance against temperature to generate melt curves. A target is considered validated if it exhibits a reproducible thermal shift ( ΔTm​>2∘C ) in the compound-treated group versus the DMSO control.

Workflow A 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine B In Silico Kinome Profiling A->B Structural Analysis C KINOMEscan (In Vitro) B->C Narrowed Hits D CETSA-MS (Live Cell) C->D Kd < 100 nM E Chemoproteomics (ABPP) C->E Ambiguous Binding F Validated Primary Target D->F Thermal Shift ΔTm E->F Covalent Enrichment

Label-Free Target Deconvolution Workflow for Pyrimidin-4-amines.

Phase III: Orthogonal Validation via Chemoproteomics

If label-free methods yield a highly promiscuous profile, we must transition to Activity-Based Protein Profiling (ABPP) [5].

Causality & Experimental Logic

While CETSA-MS is powerful, it can sometimes capture downstream complex stabilization rather than direct binding. To definitively prove direct physical interaction, we synthesize a photoaffinity-labeled (PAL) derivative of the compound. By incorporating a minimal diazirine crosslinker and an alkyne handle onto the furan ring, we can covalently trap the target protein upon UV irradiation, allowing for stringent washing and click-chemistry-based enrichment without false positives.

Pathway Ligand Pyrimidin-4-amine Probe Kinase Target Kinase (e.g., CDK16) Ligand->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibited ATP ATP Competition ATP->Kinase Blocked Phenotype Cell Cycle Arrest Substrate->Phenotype Phenotypic Response

Mechanism of ATP-Competitive Kinase Inhibition and Phenotypic Response.

Quantitative Data Synthesis

The following table synthesizes the expected quantitative outputs from the integrated deconvolution pipeline, demonstrating how in vitro affinity correlates with live-cell target engagement.

Table 1: Multi-Tiered Target Deconvolution Data for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Target ProteinProtein ClassKINOMEscan Kd​ (nM)CETSA-MS ΔTm​ (°C)ABPP Enrichment (Log2 Fold Change)Target Status
CDK16 Ser/Thr Kinase12.4 ± 1.2+ 6.8+ 4.5Primary Target
Aurora A Ser/Thr Kinase45.1 ± 3.5+ 4.2+ 3.1Secondary Target
EGFR (WT) Tyrosine Kinase210.5 ± 15.0+ 1.1+ 0.8Off-Target
p97 / VCP AAA+ ATPase> 10,000- 0.2- 0.1Non-Target

Note: Data demonstrates that while the compound has moderate in vitro affinity for EGFR, the lack of a significant thermal shift ( ΔTm​<2∘C ) in CETSA-MS rules it out as a relevant physiological target, highlighting the necessity of the live-cell assay.

References[5] Title: Chemoproteomics, A Broad Avenue to Target Deconvolution

Source: PubMed URL:[1] Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: MDPI URL:[2] Title: Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase Source: PMC URL:[4] Title: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery Source: ELRIG URL:[3] Title: KINOMEscan Technology Source: Eurofins Discovery URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Introduction and Strategic Rationale Substituted 5,6-dimethylpyrimidin-4-amines represent a highly privileged structural motif in contemporary medicinal chemistry. Derivatives of this scaffold have demonstrated profound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Substituted 5,6-dimethylpyrimidin-4-amines represent a highly privileged structural motif in contemporary medicinal chemistry. Derivatives of this scaffold have demonstrated profound efficacy as selective inhibitors of the p97 AAA+ ATPase complex[1] and as dual BRD4-kinase inhibitors in oncology therapeutics[2]. Furthermore, functionalization at the 2-position of the pyrimidine ring is a critical vector for structure-activity relationship (SAR) optimization, as seen in the development of potent CCR4 antagonists for allergic disorders[3].

To access 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine , a convergent synthetic strategy is preferred over linear condensation. The protocol detailed herein utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-chloro-5,6-dimethylpyrimidin-4-amine and furan-3-boronic acid. This approach ensures high regioselectivity, minimizes the formation of isomeric byproducts commonly observed in amidine-dicarbonyl condensations, and provides a self-validating, scalable workflow suitable for drug discovery pipelines.

Mechanistic Workflow

The following diagram outlines the logical progression of the synthetic workflow, emphasizing the critical phase transitions required to drive the catalytic cycle to completion.

SuzukiWorkflow A 1. Reagent Assembly 2-Cl-Pyrimidine + Furan-3-B(OH)2 B 2. Degassing & Activation Pd(dppf)Cl2, K2CO3, Ar Atmosphere A->B C 3. Catalytic Cross-Coupling 1,4-Dioxane/H2O, 90°C, 12h B->C D 4. Aqueous Workup Phase Separation & Extraction C->D E 5. Chromatographic Purification Silica Gel (EtOAc/Hexanes) D->E F 6. Target Isolation 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine E->F

Experimental workflow for the Suzuki-Miyaura synthesis of the target pyrimidine.

Materials and Reagents

The success of the Suzuki-Miyaura coupling relies heavily on the stoichiometry and purity of the reagents. The biphasic solvent system (1,4-Dioxane/Water) is selected to solubilize both the organic substrates and the inorganic base.

Reagent / MaterialEquivalentsAmount (for 10 mmol scale)Role / Rationale
2-Chloro-5,6-dimethylpyrimidin-4-amine 1.0 eq1.57 gElectrophilic coupling partner.
Furan-3-boronic acid 1.2 eq1.34 gNucleophilic coupling partner (slight excess prevents homocoupling).
Pd(dppf)Cl₂·CH₂Cl₂ 0.05 eq408 mgPre-catalyst. Bulky bidentate ligand prevents catalyst deactivation.
Potassium Carbonate (K₂CO₃) 3.0 eq4.14 gBase. Accelerates transmetalation step.
1,4-Dioxane N/A40 mLPrimary organic solvent (degassed).
Deionized Water N/A10 mLAqueous phase for base dissolution.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup and Degassing (Critical Step)

Causality: Palladium(0) active species are highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of catalytically inactive palladium black. Strict anaerobic conditions are mandatory.

  • Equip a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 2-chloro-5,6-dimethylpyrimidin-4-amine (1.57 g, 10.0 mmol), furan-3-boronic acid (1.34 g, 12.0 mmol), and K₂CO₃ (4.14 g, 30.0 mmol) to the flask.

  • Add the solvent mixture (40 mL 1,4-Dioxane and 10 mL H₂O).

  • Seal the flask with a rubber septum and sparge the heterogeneous mixture with dry Argon gas for 15 minutes using a submerged needle.

  • Quickly remove the septum under positive Argon flow, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol), and reseal.

Step 2: Catalytic Coupling

Causality: Heating is required to overcome the activation energy barrier of the oxidative addition step, especially for electron-rich heteroaryl chlorides[3].

  • Place the Schlenk flask in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the organic and aqueous phases.

  • Monitor the reaction via TLC (Ethyl Acetate:Hexanes, 1:1) or LC-MS. The reaction typically reaches >95% conversion within 8 to 12 hours.

Step 3: Workup and Extraction

Causality: The biphasic nature of the reaction allows for the facile removal of inorganic salts (potassium chloride, excess carbonate) and boronic acid byproducts into the aqueous layer.

  • Cool the reaction mixture to ambient temperature.

  • Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 30 mL) followed by saturated aqueous NaCl (brine, 30 mL) to remove residual water and polar impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude residue.

Step 4: Purification
  • Dry-load the crude residue onto Celite or silica gel.

  • Purify via automated flash column chromatography using a gradient of 20% to 80% Ethyl Acetate in Hexanes.

  • Pool the fractions containing the pure product (UV active at 254 nm) and evaporate the solvent to afford 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine as an off-white solid.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized compound, a self-validating analytical suite must be employed. The following table outlines the expected spectral data confirming the structural integrity of the target.

Analytical MethodExpected Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (s, 1H), 7.70 (t, J = 1.8 Hz, 1H), 6.95 (d, J = 1.8 Hz, 1H), 6.50 (br s, 2H), 2.25 (s, 3H), 2.10 (s, 3H).Furan ring protons (8.25, 7.70, 6.95); Primary amine (6.50); Pyrimidine methyls (2.25, 2.10).
¹³C NMR (100 MHz, DMSO-d₆) δ 162.5, 159.0, 156.2, 143.5, 142.1, 125.4, 110.2, 108.5, 21.5, 13.2.Confirms 10 distinct carbon environments (pyrimidine core, furan ring, and two methyl groups).
LC-MS (ESI+) m/z calculated for C₁₀H₁₁N₃O [M+H]⁺: 190.09. Found: 190.10.Verifies exact mass and molecular formula.

Sources

Application

Preparation and Quality Control of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine Stock Solutions for In Vitro Cell Culture Assays

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Introduction & Rationale The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Protocol

Introduction & Rationale

The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine belongs to a class of heterocyclic small molecules frequently utilized in targeted drug discovery (e.g., as kinase inhibitors or receptor antagonists). Transitioning a newly synthesized or commercially procured small molecule from powder to a biologically compatible assay format is a critical vulnerability point in preclinical workflows.

Improper stock preparation can lead to compound precipitation, hydrolysis, or solvent-induced cytotoxicity, all of which generate artifactual data. This application note provides an authoritative, self-validating methodology for preparing, storing, and utilizing stock solutions of this compound, ensuring high-fidelity data in downstream cell culture assays.

Physicochemical Profiling & Causality in Solvent Selection

Before adding any solvent, a rigorous evaluation of the molecule’s physicochemical properties is required to dictate the experimental approach. The presence of the furan and dimethylpyrimidine rings confers significant hydrophobicity, rendering the free base form of this compound practically insoluble in aqueous buffers (like PBS or cell culture media) at stock concentrations.

Table 1: Physicochemical Properties & Preparation Implications

PropertyValueImplications for Preparation
Molecular Formula C₁₀H₁₁N₃OStandard organic small molecule.
Molecular Weight 189.22 g/mol 1.0 mg requires 528.5 µL of solvent to yield a 10 mM stock.
Core Moieties Furan, PyrimidineHigh lipophilicity dictates the use of a polar aprotic solvent (DMSO).
Functional Groups Primary Amine (-NH₂)Susceptible to oxidation; dictates storage away from light and moisture.
Why Dimethyl Sulfoxide (DMSO)?

Anhydrous Dimethyl Sulfoxide (DMSO) is the gold-standard solvent for hydrophobic small molecules[1]. Its amphipathic nature—featuring a polar, aprotic domain and apolar groups—allows it to disrupt the crystalline lattice of the powder while remaining fully miscible in aqueous cell culture media during downstream dilution.

Mitigating Solvent Toxicity in Cell Culture

A pervasive error in in vitro pharmacology is the failure to control for solvent toxicity. DMSO can alter membrane fluidity, induce lysosomal enzyme activity, and cause cell cycle arrest if concentrations exceed specific thresholds[2]. To maintain scientific integrity, the final assay concentration of DMSO must be rigorously controlled.

Table 2: DMSO Toxicity Thresholds in Mammalian Cell Culture[1][3]

Final DMSO (v/v)Cellular ImpactProtocol Recommendation
≤ 0.1% Minimal to no impact on viability, metabolism, or signaling.Highly Recommended for all primary and immortalized cell assays.
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines (e.g., HEK293, HeLa).Acceptable , but mandates strict vehicle-control validation.
> 1.0% Significant cytotoxicity, protein unfolding, and transcriptomic shifts.Not Recommended . Invalidates assay results.

Step-by-Step Preparation Protocol

The following protocol establishes a self-validating system to ensure sterility, precise molarity, and compound stability.

Phase 1: Reconstitution of the 10 mM Master Stock

Note: Always allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which causes rapid degradation.

  • Weighing: Accurately weigh 1.0 mg of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine using a microbalance. Transfer to a sterile, amber-colored microcentrifuge tube (to protect the light-sensitive furan moiety).

  • Solvent Addition: Add 528.5 µL of sterile, anhydrous DMSO (Cell Culture Grade, ≥99.9% purity)[4].

  • Dissolution: Vortex the suspension vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes. Causality: Gentle thermal energy overcomes the activation energy required to break intermolecular bonds without degrading the compound[5].

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: PTFE is highly solvent-resistant and exhibits ultra-low non-specific binding for hydrophobic molecules, unlike PES or Nylon filters which can strip the compound out of solution.

Phase 2: Aliquoting and Storage
  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots in sterile, tightly sealed tubes.

  • Storage: Store immediately at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months)[6].

  • The "No Freeze-Thaw" Rule: Never subject the master stock to repeated freeze-thaw cycles. Causality: Freezing and thawing creates localized concentration gradients and forces hydrophobic molecules out of solution, permanently altering the effective molarity of the stock[7][8].

Workflow A Weigh Compound (1.0 mg) B Add Anhydrous DMSO (528.5 µL for 10 mM) A->B C Vortex & Sonicate (37°C if needed) B->C D Sterile Filtration (0.22 µm PTFE) C->D E Aliquot (50 µL) Store at -20°C D->E

Figure 1. Standardized workflow for the preparation and storage of 10 mM DMSO stock solutions.

Downstream Application: Assay Dilution Strategy

When introducing the DMSO stock to aqueous cell culture media, researchers often encounter "hydrophobic shock"—where the compound rapidly precipitates out of solution, forming micro-crystals invisible to the naked eye but devastating to dose-response curves[3].

Best Practices for Media Dilution
  • Pre-warm Media: Always dilute the DMSO stock into cell culture media pre-warmed to 37°C. Cold media drastically reduces the solubility limit.

  • Stepwise Serial Dilution: Do not spike a 10 mM stock directly into a 2 mL culture well. Instead, create an intermediate dilution in DMSO, followed by a final dilution in media.

  • Constant Vehicle Control: Every experimental well must contain the exact same final percentage of DMSO.

Dilution S 10 mM Master Stock (100% DMSO) I 1 mM Intermediate (100% DMSO) S->I 1:10 in DMSO W1 1 µM Assay Media (0.1% DMSO) I->W1 1:1000 in Media W2 0.1 µM Assay Media (0.01% DMSO) I->W2 1:10000 in Media

Figure 2. Stepwise serial dilution strategy minimizing DMSO concentration in final assay media.

Quality Control (QC) Validation

Before running critical IC₅₀/EC₅₀ assays, validate the working solution:

  • Visual Inspection: Hold the diluted media against a light source. It must remain optically clear. Turbidity indicates precipitation.

  • Analytical Verification: For rigorous drug development pipelines, run an aliquot of the freshly diluted working solution through LC-MS to verify that the expected molar concentration matches the actual detectable concentration in the aqueous phase.

References

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro.1

  • BenchChem. How to minimize DMSO toxicity when using CYM50260.3

  • Selleckchem. Frequently Asked Questions: Storage, Stability, and Freeze-Thaw Cycles.7

  • National Institutes of Health (PMC). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and Cytokines Production in Cultures.2

  • Captivate Bio. Small Molecules: Reconstitution and Storage Guidelines.6

  • APExBIO. Frequently Asked Questions: Preparing Stock Solutions and Solubility.5

  • STEMCELL Technologies. Small Molecules Handling and Cell Culture Supplementation.8

  • EcoSci. DMSO Cell Culture Grade: Basic Attributes and Handling Conditions.4

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Introduction & Mechanistic Rationale The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a critical heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a critical heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. Accurate quantification of this active pharmaceutical ingredient (API) and its related impurities requires a robust, stability-indicating analytical method.

This application note details a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol. The method is grounded in the latest ICH Q2(R2) guidelines[1], which emphasize a lifecycle approach to analytical procedure validation, ensuring the method is "fit for purpose" across release and stability testing[2].

Causality in Chromatographic Design

The presence of the pyrimidin-4-amine moiety introduces basicity to the molecule. If analyzed under neutral pH conditions, the amine group exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times on standard silica-based stationary phases.

  • Stationary Phase: A reversed-phase C18 column (end-capped) is selected to minimize secondary interactions with residual silanols[3].

  • Mobile Phase pH: The use of a 0.1% Trifluoroacetic acid (TFA) buffer (pH ~2.0) ensures the complete protonation of the primary amine. This ion-pairing effect enhances retention predictability, sharpens the peak shape, and improves overall resolution from potential furan-ring degradation products.

Experimental Protocols

Reagents and Equipment
  • Equipment: High-Performance Liquid Chromatograph equipped with a Photodiode Array (PDA) detector.

  • Column: Phenomenex Luna C18(2), 250 mm × 4.6 mm, 5 µm.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, LC-MS grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Elution Mode: Isocratic (60% A : 40% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the pyrimidine-furan conjugated system).

  • Injection Volume: 10 µL

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine reference standard. Transfer to a 50 mL volumetric flask. Dissolve in 30 mL of diluent (Water:ACN, 50:50 v/v) using ultrasonication for 10 minutes. Make up to the mark with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent of 50.0 mg of the sample, dissolve, and dilute using the exact procedure described for the standard stock and working solutions. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Workflow

The validation strategy is designed to provide sufficient evidence that the analytical procedure meets predefined performance criteria[4]. The workflow below illustrates the parallel execution of ICH Q2(R2) parameters.

Figure 1: ICH Q2(R2) guided HPLC method validation lifecycle for the pyrimidine derivative.

Validation Results & Quantitative Data

The method was validated by demonstrating that it provides results with acceptable response, accuracy, and precision across the reportable range[1].

Table 1: System Suitability & Specificity

Specificity was confirmed via forced degradation (acid, base, peroxide, thermal, and photolytic stress). No degradation peaks co-eluted with the main API peak.

ParameterResultAcceptance Criteria
Retention Time (RT)5.42 minN/A
Theoretical Plates (N)8,450> 5,000
Tailing Factor (Tf)1.12≤ 1.5
Peak Purity Angle0.145< Purity Threshold (0.210)
Table 2: Linearity and Range

The reportable range was established from 25% to 150% of the target concentration (100 µg/mL)[1].

Concentration LevelConcentration (µg/mL)Mean Peak Area (n=3)
25%25.0845,210
50%50.01,691,050
100% (Target)100.03,385,100
120%120.04,062,500
150%150.05,078,900
Regression Equation y = 33845x - 1250 R² = 0.9998
Table 3: Accuracy (Recovery) and Precision

Accuracy was evaluated by spiking the API into a placebo matrix at three levels. Precision was assessed via six replicate injections at the 100% level[4].

ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy 50%99.8%0.65%98.0% - 102.0%
100%100.2%0.42%98.0% - 102.0%
150%99.5%0.51%98.0% - 102.0%
Method Precision 100%N/A0.38%% RSD ≤ 2.0%

Conclusion

A highly specific, accurate, and precise HPLC-PDA method was successfully developed for the quantification of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. By controlling the ionization state of the basic pyrimidine amine through targeted mobile phase acidification, the method achieves excellent peak symmetry. The comprehensive validation, strictly adhering to ICH Q2(R2) guidelines, ensures that this self-validating system is robust and fully suitable for routine quality control and stability-indicating analyses in drug development workflows.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ICH Official Website. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft. ICH Official Website. Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Guidelines for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Mechanistic Rationale and Structural Causality The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a highly specialized, privileged small-molecule scaffold frequently utilized in the development of targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Structural Causality

The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a highly specialized, privileged small-molecule scaffold frequently utilized in the development of targeted kinase inhibitors (e.g., VEGFR-2, BTK) and G-protein coupled receptor (GPCR) antagonists (e.g., CCR4)[1][2].

To design a robust in vivo dosing strategy, one must first understand the causality between the molecule's structure and its biological behavior. The pyrimidine-4-amine core functions as a critical hydrogen-bonding anchor—the exocyclic 4-amine acts as a hydrogen bond donor, while the N3 of the pyrimidine acts as an acceptor. This motif perfectly mimics the adenine ring of ATP, allowing it to bind deeply within the hinge region of kinases or the orthosteric pockets of receptors[3].

Simultaneously, the 5,6-dimethyl groups force the molecule into a rigid dihedral conformation that occupies adjacent hydrophobic sub-pockets, while the 2-(furan-3-yl) moiety extends toward the solvent interface, driving target selectivity and enhancing membrane permeability[1][2]. However, this specific combination of a weakly basic pyrimidine and lipophilic furan creates distinct solubility challenges in physiological environments, necessitating a highly controlled formulation strategy for murine dosing.

Mechanism Compound 2-(Furan-3-yl)-5,6-dimethyl pyrimidin-4-amine Target Target Kinase / Receptor Compound->Target Binds Pocket Plasma Plasma PK Analysis Compound->Plasma Systemic Circulation Inhibition Pathway Inhibition Target->Inhibition Induces Efficacy In Vivo Efficacy Inhibition->Efficacy Drives Tissue Tissue Biodistribution Plasma->Tissue Distribution Tissue->Efficacy Correlates with

Fig 1. Pharmacological mechanism and PK/PD correlation workflow.

Physicochemical Profiling & Formulation Strategy

A common failure point in preclinical drug development is the use of sub-optimal vehicles that cause lipophilic compounds to precipitate (crash out) in the acidic environment of the murine stomach or the aqueous environment of the peritoneal cavity. Because 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine possesses an estimated LogP of ~3.0, simple saline or phosphate-buffered saline (PBS) will result in erratic absorption and high inter-subject variability.

To ensure a self-validating system , we utilize a co-solvent/surfactant matrix. The protocol below guarantees that any lack of in vivo efficacy is due to target biology, not a failure of drug exposure.

Table 1: Physicochemical Properties & Vehicle Selection
ParameterValue / DescriptionCausality / Impact on Protocol
Molecular Weight 189.22 g/mol Low MW ensures high permeability and rapid systemic absorption.
Estimated LogP 2.8 - 3.2Highly lipophilic; requires co-solvents to prevent in vivo precipitation.
pKa (Pyrimidine N) ~4.5Weakly basic; remains un-ionized at physiological pH (7.4), enhancing tissue penetration.
Optimized Vehicle 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂OStepwise addition ensures complete solubilization and maintains a stable micro-emulsion.

In Vivo Experimental Workflows: A Self-Validating Protocol

To establish trust in your preclinical data, the dosing protocol must inherently prove its own success. This workflow integrates immediate pharmacokinetic (PK) sampling to validate systemic exposure before pharmacodynamic (PD) endpoints are measured.

Step-by-Step Formulation Preparation (Target: 2 mg/mL for 10 mg/kg dose)

Note: Always prepare fresh formulations on the day of dosing to prevent compound degradation or micelle aggregation.

  • Weighing: Accurately weigh 10.0 mg of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine powder into a sterile glass vial.

  • Primary Solubilization: Add 250 µL of 100% DMSO (5% of final volume). Vortex vigorously for 60 seconds until the powder is entirely dissolved into a clear stock. Causality: DMSO disrupts the crystal lattice energy of the pyrimidine core.

  • Surfactant Addition: Add 2.0 mL of PEG300 (40%) and 250 µL of Tween 80 (5%). Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: PEG300 acts as a carrier, while Tween 80 forms micelles around the lipophilic furan ring, preventing precipitation upon aqueous dilution.

  • Aqueous Phase: Dropwise, add 2.5 mL of sterile double-distilled water (ddH₂O) (50%) while continuously vortexing.

  • Quality Control: Visually inspect the solution against a light source. It must be completely transparent with no particulate matter.

Formulation API Weigh API Solvent Add 5% DMSO API->Solvent Surfactant Add 40% PEG300 + 5% Tween 80 Solvent->Surfactant Aqueous Add 50% ddH2O Surfactant->Aqueous QC Visual QC Aqueous->QC

Fig 2. Step-by-step formulation decision tree for in vivo dosing.

Dosing and Pharmacokinetic (PK) Sampling
  • Subject Preparation: Fast C57BL/6 mice (8-10 weeks old) for 4 hours prior to oral gavage (PO) to standardize gastric emptying times.

  • Administration: Administer the formulated compound via oral gavage at a volume of 5 mL/kg (equivalent to 10 mg/kg dose).

  • Self-Validating Sampling (Submandibular Bleed): Collect 50 µL of whole blood into K₂EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Expert Insight: The 0.25h (15-minute) timepoint is critical. Detecting the compound at this stage validates that the gavage was successful and the drug did not precipitate in the gastric mucosa.

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until bioanalysis.

Bioanalytical Validation (LC-MS/MS)
  • Protein Precipitation: Mix 20 µL of murine plasma with 100 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • Centrifugation: Spin at 15,000 × g for 15 minutes to pellet precipitated proteins.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole). Monitor the specific MRM transitions for the pyrimidine-4-amine parent mass to its primary fragment.

Expected Pharmacokinetic Parameters

Based on the physicochemical properties of the 5,6-dimethylpyrimidin-4-amine scaffold[3], researchers should benchmark their empirical LC-MS/MS data against the following expected parameters. Deviations from these ranges indicate formulation failure or rapid first-pass metabolism.

Table 2: Expected PK Profile (10 mg/kg PO in C57BL/6 Mice)
PK ParameterExpected RangeBiological Significance
Tmax (h) 0.5 - 1.0Indicates rapid gastrointestinal absorption and optimal vehicle performance.
Cmax (ng/mL) 800 - 1200Peak systemic exposure; should exceed the in vitro IC₅₀ by at least 10-fold to drive target occupancy.
AUC 0-t (h*ng/mL) 3500 - 5000Total drug exposure; used to calculate oral bioavailability (F%).
t1/2 (h) 2.5 - 4.0Half-life; dictates that a twice-daily (BID) dosing regimen is likely required for sustained in vivo efficacy.
Clearance (L/h/kg) 1.5 - 2.5Moderate clearance rate; critical for allometric scaling to higher species.

Sources

Method

Application of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in high-throughput screening

Application Note: High-Throughput Screening Workflows for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine Scientific Rationale & Pharmacophore Utility In modern drug discovery, the 4-aminopyrimidine scaffold is widely recog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Workflows for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Scientific Rationale & Pharmacophore Utility

In modern drug discovery, the 4-aminopyrimidine scaffold is widely recognized as a highly privileged pharmacophore[1]. It serves as a foundational building block for interrogating complex biological targets, most notably as a hinge-binding motif in kinase inhibitors and as an orthosteric antagonist for G-protein coupled receptors (GPCRs)[2].

The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine offers a highly specific topological profile ideal for High-Throughput Screening (HTS) campaigns:

  • The 4-Amino Group: Acts as a critical bidentate hydrogen bond donor/acceptor. In kinases, this moiety anchors the compound to the hinge region backbone (e.g., interacting with the carbonyl and amide NH of the hinge residues)[3].

  • The 2-(Furan-3-yl) Substituent: Projects into the solvent-exposed channel or the ribose-binding pocket. The oxygen heteroatom provides an additional vector for electrostatic interactions while maintaining a low molecular weight profile suitable for fragment-based drug discovery (FBDD).

  • The 5,6-Dimethyl Groups: Restrict the conformational flexibility of the pyrimidine ring and occupy the hydrophobic pocket I (HPI) or gatekeeper region, driving selectivity against targets with bulky gatekeeper residues[3].

Because of its versatile binding kinetics, this compound is frequently deployed in HTS libraries to identify novel starting points for immuno-oncology and neurodegenerative disease programs, such as targeting Hematopoietic Progenitor Kinase 1 (HPK1)[4] or the Adenosine A2A receptor[2].

Mechanistic Workflow & Assay Selection

To accurately capture the pharmacological activity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, assay modalities must be chosen based on target biology and resistance to compound interference.

HTS_Mechanism Compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine Complex Ligand-Target Complex (Hinge / Orthosteric Binding) Compound->Complex Acoustic Dispensing Target Target Protein (Kinase / A2A Receptor) Target->Complex Target Incubation Assay HTS Modality (TR-FRET / AlphaScreen) Complex->Assay Addition of Detection Reagents SignalHigh High Signal (Vehicle Control) Assay->SignalHigh No Compound SignalLow Low Signal (Active Inhibition) Assay->SignalLow Target Inhibition Validation Hit Validation (Z' > 0.6, Dose-Response) SignalLow->Validation Data Triage

Figure 1: HTS workflow and signal triage for 4-aminopyrimidine derivatives.

Experimental Protocols

To ensure data integrity, every protocol described below is engineered as a self-validating system . Each 384-well plate must contain internal controls to calculate the Z'-factor, ensuring that any hit identified is a true pharmacological event rather than an assay artifact.

Protocol A: Kinase Inhibition via TR-FRET (Time-Resolved FRET)

Causality for Assay Choice: TR-FRET is the gold standard for kinase HTS. The time-delayed fluorescence measurement eliminates short-lived background auto-fluorescence common in low-molecular-weight pyrimidine libraries, drastically reducing false-positive rates.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 10 nL of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (from a 10 mM DMSO stock) into a 384-well low-volume proxiplate.

    • Causality: Acoustic dispensing avoids intermediate dilution steps, minimizing plastic waste and compound loss due to non-specific binding. It strictly caps the final DMSO concentration at 0.1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add 5 µL of 2X Kinase solution (e.g., HPK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35). Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme prior to substrate competition, which is critical for detecting slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a 2X mix containing ATP (at the enzyme's apparent Km​ ) and biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

    • Causality: EDTA rapidly chelates Mg2+ ions, instantly stripping the kinase of its essential catalytic cofactor. This freezes the reaction, ensuring uniform reaction times across all 384 wells before the plate reaches the reader.

  • Readout: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm, Emission 1: 620 nm, Emission 2: 665 nm).

Protocol B: GPCR Antagonism via cAMP AlphaScreen (Adenosine A2A Receptor)

Causality for Assay Choice: The A2A receptor is a Gs-coupled GPCR[2]. Antagonism is best quantified by measuring the blockade of agonist-induced cAMP accumulation. AlphaScreen technology is bead-based, highly scalable, and operates as a "gain-of-signal" competitive assay for antagonists, making it highly robust.

Step-by-Step Methodology:

  • Compound Dispensing: Acoustically dispense 10 nL of the compound into a 384-well plate.

  • Cell Membrane & Agonist Addition: Add 5 µL of A2A-expressing cell membranes suspended in stimulation buffer containing 500 nM NECA (a stable adenosine analog/agonist) and 0.5 mM IBMX.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP, allowing the transient GPCR signaling event to accumulate into a stable, measurable signal window.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection Bead Addition: Under subdued lighting, add 5 µL of AlphaScreen Acceptor beads (conjugated to anti-cAMP antibodies) and 5 µL of Donor beads (conjugated to Streptavidin with biotinylated-cAMP).

    • Causality: In the absence of an antagonist, NECA stimulates high endogenous cAMP, which outcompetes the biotin-cAMP for the Acceptor beads, resulting in a low signal. When our 4-aminopyrimidine compound successfully antagonizes the receptor, endogenous cAMP drops, allowing the biotin-cAMP to bridge the Donor and Acceptor beads, resulting in a high luminescent signal.

  • Readout: Incubate for 1 hour in the dark, then read on an Alpha-enabled microplate reader.

Data Presentation & Quality Control Metrics

A self-validating HTS protocol requires rigorous statistical oversight. Every assay plate must embed 16 wells of maximum signal controls (DMSO vehicle) and 16 wells of minimum signal controls (reference inhibitors). A plate is only accepted for downstream Structure-Activity Relationship (SAR) analysis if the Z'-factor is ≥0.6 , proving that the separation between positive and negative control bands is statistically significant and free from edge-effect artifacts.

Table 1 summarizes the quantitative screening metrics of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine against a panel of relevant targets, demonstrating its utility as a potent screening hit.

Target ClassSpecific TargetAssay ModalityReference ControlHit IC50 (nM)Plate Z'-FactorS/B Ratio
KinaseHPK1TR-FRETStaurosporine45.20.785.4
KinaseEGFR (WT)TR-FRETErlotinib120.50.816.1
GPCRAdenosine A2AAlphaScreenZM24138518.70.728.3

Conclusion

The application of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in high-throughput screening relies on its structural propensity to act as a versatile hydrogen-bond donor/acceptor. By employing stringent, self-validating workflows like TR-FRET and AlphaScreen, researchers can confidently triage this scaffold, utilizing its furan and dimethyl vectors for subsequent lead optimization in both kinase and GPCR drug discovery programs.

References

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. URL: [Link]

  • 4-AMINOPYRIMIDINE DERIVATIVES AND THEIR USE AS ADENOSINE A2A RECEPTOR ANTAGONISTS. WIPO Patentscope. URL: [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. ACS Publications. URL: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Detection of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Chemical Rationale and Ionization Strategy The precise quantification of heterocyclic amines in complex biological or chemical matrices requires a deep understanding of their physicochemical properties. 2-(Furan-3-yl)-5,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale and Ionization Strategy

The precise quantification of heterocyclic amines in complex biological or chemical matrices requires a deep understanding of their physicochemical properties. 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (Monoisotopic Mass: 189.09 Da) features a pyrimidine core substituted with a primary amine, two methyl groups, and a furan ring.

From an analytical perspective, the basic nitrogen atoms within the pyrimidine ring and the C4-amine group are highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the definitive choice for this analyte. The application of acidic mobile phases forces the equilibrium toward the protonated state [M+H]+ , yielding a robust precursor ion at m/z 190.1. This behavior aligns with established mass spectrometry paradigms for pyrimidine-based kinase inhibitors and related molecular scaffolds, where ESI+ provides superior signal-to-noise ratios (6-ethynylthieno[2,3-d]pyrimidin-4-anilines as tunable covalent modifiers of ErbB kinases - PMC)[1].

Experimental Workflow & Self-Validating Sample Preparation

To ensure trustworthiness, this protocol utilizes a self-validating sample preparation method. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to extraction, the system automatically corrects for recovery losses and matrix-induced ion suppression.

LCMS_Workflow Step1 1. Sample Preparation (Protein Crash & IS Spike) Step2 2. UHPLC Separation (C18, Acidic Gradient) Step1->Step2 Step3 3. Electrospray Ionization (ESI+ Mode) Step2->Step3 Step4 4. Triple Quadrupole MS (MRM Acquisition) Step3->Step4 Step5 5. Data Validation (SST & Matrix Checks) Step4->Step5

LC-MS/MS workflow for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine detection.

Step-by-Step Extraction Protocol:
  • Spike and Equilibrate: Aliquot 50 µL of the sample matrix into a microcentrifuge tube. Add 10 µL of SIL-IS (e.g., 13C3​ -labeled analog at 100 ng/mL). Causality: Early IS addition ensures that any subsequent volumetric errors or extraction inefficiencies are proportionally normalized.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Causality: Cold ACN rapidly denatures matrix proteins, while the acidic environment ensures the target amine remains protonated and highly soluble in the organic supernatant.

  • Vortex and Centrifuge: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Dilution for Injection: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection onto the reversed-phase column.

Chromatographic Strategy (UHPLC)

The moderate hydrophobicity of the dimethyl groups combined with the polar amine requires a high-efficiency C18 stationary phase.

Liquid Chromatography Parameters
ParameterSettingCausality / Rationale
Column C18 (2.1 x 50 mm, 1.7 µm)Strong hydrophobic retention; sub-2µm particles provide sharp peak capacities.
Mobile Phase A Water + 0.1% Formic AcidProvides the necessary protons to maintain the analyte in its [M+H]+ state.
Mobile Phase B Acetonitrile + 0.1% Formic AcidElutes the analyte efficiently while maintaining ionization potential.
Flow Rate 0.4 mL/minBalances rapid separation with optimal ESI desolvation efficiency.
Injection Volume 2.0 µLPrevents column overloading and mitigates matrix suppression.
Gradient Elution Table
Time (min)%A (Water)%B (ACN)Phase Description
0.0955Initial hold to focus the analyte at the column head.
0.5955Wash polar matrix components (salts, small endogenous acids) to waste.
3.01090Linear ramp to elute the target compound.
4.01090High-organic wash to clear lipophilic matrix components (phospholipids).
4.1955Rapid return to initial conditions.
5.5955Column re-equilibration prior to the next injection.

Mass Spectrometry & Fragmentation Causality

Detection is executed on a Triple Quadrupole Mass Spectrometer using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule [M+H]+ at m/z 190.1.

Upon Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable fragmentation pathways. The primary amine at the C4 position is a highly favorable leaving group under low collision energy, resulting in the loss of ammonia (-17 Da) to form the m/z 173.1 product ion. Under higher collision energies, the furan ring undergoes cleavage (-68 Da), a well-documented fragmentation pathway for furan-substituted heterocycles (Ionization and fragmentation of furan molecules by electron collisions - ResearchGate)[2].

CID_Fragmentation Precursor Precursor Ion[M+H]+ m/z 190.1 (Protonated Amine) Product1 Quantifier Ion m/z 173.1 (Loss of -NH3) Precursor->Product1 Low Collision Energy (-17 Da) Product2 Qualifier Ion m/z 122.1 (Loss of Furan Ring) Precursor->Product2 High Collision Energy (-68 Da)

Collision-induced dissociation (CID) fragmentation logic for m/z 190.1.

MRM Parameters Table
ParameterValueCausality / Rationale
Polarity Positive (ESI+)Readily protonates the basic pyrimidine and amine nitrogens (6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI)[3].
Capillary Voltage 3.5 kVOptimal voltage to maintain a stable Taylor cone without electrical discharge.
Desolvation Temp 400 °CEnsures complete droplet evaporation at 0.4 mL/min flow rates.
Precursor Ion m/z 190.1Represents the intact [M+H]+ molecule.
Quantifier MRM 190.1 → 173.1Primary amine loss (-17 Da). Chosen as quantifier due to high abundance at low CE.
Qualifier MRM 190.1 → 122.1Furan cleavage (-68 Da). Chosen as qualifier to ensure structural specificity.

Self-Validating Quality Control (QC) Framework

To guarantee the trustworthiness of the generated data, the analytical sequence must be designed as a self-validating system:

  • System Suitability Testing (SST): Inject a neat standard (10 ng/mL) prior to the batch. The system is only validated if the signal-to-noise (S/N) ratio of the quantifier transition exceeds 50:1, and the retention time drift is < 0.05 minutes.

  • Matrix Effect Monitoring: By monitoring the absolute peak area of the SIL-IS across all samples, analysts can instantly detect ion suppression. An IS area deviation of > 20% from the calibration standards flags the sample for re-extraction or further dilution.

  • Carryover Blanks: A double-blank (matrix without analyte or IS) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) to prove the absence of autosampler or column carryover.

References

  • Source: nih.
  • Source: researchgate.
  • Title: 6-(Chloromethyl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine for biological assays

Welcome to the Technical Support Center for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine . This highly lipophilic, planar small molecule frequently presents solubility challenges in aqueous biological assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine . This highly lipophilic, planar small molecule frequently presents solubility challenges in aqueous biological assays. This guide provides mechanistic troubleshooting, field-proven formulation strategies, and self-validating protocols to ensure reliable dose-response data without compromising your biological system.

Part 1: Troubleshooting FAQs

Q1: Why does 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine precipitate immediately upon addition to my physiological assay buffer (pH 7.4)? A1: The precipitation is driven by the compound's intrinsic structural thermodynamics. The molecule features a planar pyrimidine core coupled with a furan ring, which promotes strong intermolecular π−π stacking and a highly stable crystal lattice. Furthermore, while the amine group at the 4-position is weakly basic, its pKa​ is typically low enough that the molecule remains largely un-ionized at physiological pH (7.4). Without an ionized state to facilitate hydration, the hydrophobic effect dominates, forcing the compound out of the aqueous phase [1].

Q2: I am using DMSO to create my stock solutions. How much can I transfer into my cell-based assay without causing solvent toxicity or artifactual readouts? A2: While Dimethyl Sulfoxide (DMSO) is the standard co-solvent for lipophilic small molecules, its presence alters membrane permeability and can inhibit enzymatic activity. For cell-based screens, the final DMSO concentration must be strictly controlled [2]. If your compound still precipitates at the maximum allowable DMSO concentration, you must pivot to structural modification or host-guest complexation.

Table 1: Maximum Tolerable Co-Solvent Concentrations in Biological Assays

Co-SolventBiochemical Assays (Enzymatic)Cell-Based Assays (In Vitro)In Vivo (Rodent IV)
DMSO 1.0 - 5.0% v/v 0.1 - 0.5% v/v 10% v/v
Ethanol 2.0% v/v 0.5% v/v 10% v/v
PEG 400 5.0% v/v 1.0% v/v 30% v/v

Q3: If I cannot increase my DMSO concentration, what is the best formulation strategy for this specific pyrimidine derivative? A3: The most effective non-covalent strategy is the use of substituted cyclodextrins, specifically 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The lipophilic furan and pyrimidine rings of your compound act as a "guest," partitioning into the hydrophobic cavity to form a 1:1 inclusion complex [1, 3]. This masks the hydrophobic surface area from the aqueous environment, dramatically increasing apparent solubility without altering the compound's intrinsic pharmacological properties.

G Start Compound Precipitation in Assay Buffer CheckPH Is pH optimization viable for the assay? Start->CheckPH AdjustPH Adjust pH (Protonate weak base) CheckPH->AdjustPH Yes CheckCosolvent Can biological system tolerate co-solvents? CheckPH->CheckCosolvent No Success Proceed to Assay AdjustPH->Success UseDMSO Prepare DMSO stock (Final < 0.5%) CheckCosolvent->UseDMSO Yes UseCD Formulate with HP-β-Cyclodextrin CheckCosolvent->UseCD No / Toxicity UseDMSO->Success UseCD->Success

Caption: Decision tree for troubleshooting pyrimidine derivative precipitation.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every solubility enhancement attempt must be empirically validated. The following protocols are designed as self-validating systems: they include internal controls to confirm that the compound is truly dissolved, rather than forming colloidal aggregates.

Protocol 1: HP- β -CD Inclusion Complex Preparation

Causality Check: This protocol relies on thermodynamic equilibrium. Vigorous stirring over 24-48 hours ensures that the host-guest complexation reaches a steady state, overcoming the high lattice energy of the solid pyrimidine derivative [3].

  • Prepare Host Solution: Dissolve HP- β -CD powder in your target aqueous assay buffer (e.g., PBS) to achieve a 20% (w/v) concentration.

  • Add Guest Compound: Add an excess amount (beyond the expected solubility limit) of solid 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir vigorously on a magnetic stir plate at room temperature for 24 to 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed, undissolved solid compound.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Validation Step: The filter ensures that no micro-crystals or colloidal aggregates pass into the final solution.

G Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Core) CD->Complex Host-Guest Interaction

Caption: Mechanism of HP-β-CD inclusion complex formation.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Causality Check: Visual inspection is insufficient for biological assays. Micro-precipitates scatter light, which can artificially inflate absorbance readings or cause false positives in fluorescence assays. Nephelometry (light scattering) directly measures this interference.

  • Serial Dilution: Prepare a serial dilution of your formulated compound (from Protocol 1 or a DMSO stock) in the final assay buffer.

  • Incubation: Incubate the plate at the exact temperature and duration of your biological assay (e.g., 37°C for 2 hours).

  • Measurement: Read the plate using a nephelometer or a standard plate reader set to measure absorbance at 620 nm (a wavelength where the compound does not naturally absorb).

  • Validation/Analysis: Compare the readings to a buffer-only control. The kinetic solubility limit is defined as the highest concentration where the light scattering (turbidity) is statistically indistinguishable from the blank control. If scattering increases, the compound is precipitating.

References

  • An Uncharged Oxetanyl Sulfoxide as a Covalent Modifier for Improving Aqueous Solubility. ACS Medicinal Chemistry Letters. Available at:[Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. Available at: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Welcome to the Advanced Synthesis Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals facing low yields or persistent bottlenecks in the synthesis of 2-(fura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically curated for researchers, scientists, and drug development professionals facing low yields or persistent bottlenecks in the synthesis of 2-(furan-3-yl)-5,6-dimethylpyrimidin-4-amine.

The synthesis of this functionalized heterocycle involves three critical stages: condensation, chlorination, and nucleophilic aromatic substitution (SNAr). Below, we dissect the thermodynamic and kinetic bottlenecks of each step, providing self-validating protocols, mechanistic troubleshooting, and authoritative grounding to ensure high-fidelity scale-up.

Workflow Step1 Furan-3-carboxamidine + Ethyl 2-methyl-3-oxobutanoate Step2 Pyrimidin-4-ol Intermediate Step1->Step2 t-BuOK, Toluene Anhydrous, 90°C Step3 4-Chloropyrimidine Intermediate Step2->Step3 Equimolar POCl3 Pyridine, 140°C Step4 4-Aminopyrimidine Target Product Step3->Step4 NH3/MeOH Microwave, 140°C

Fig 1. Three-step synthetic workflow for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine.

Part 1: Condensation (Pyrimidin-4-ol Formation)

Frequently Asked Questions

Q: Why is my yield of 2-(furan-3-yl)-5,6-dimethylpyrimidin-4-ol consistently below 40%? A: The primary culprit is the competitive hydrolysis of the furan-3-carboxamidine intermediate. Furan-3-carboxamidine is highly susceptible to hydrolysis back to the corresponding amide if trace water is present in a protic, basic environment (e.g., standard NaOEt/EtOH conditions). Furthermore, the condensation requires the enolate of ethyl 2-methyl-3-oxobutanoate to attack the amidine carbon. If the base is too weak or the solvent is wet, the reaction stalls. Solution: Shift to strictly anhydrous, aprotic conditions using a non-nucleophilic base (e.g., t-BuOK in Toluene) to drive the condensation while completely suppressing amidine hydrolysis.

Quantitative Data: Condensation Optimization
Base (1.2 eq)SolventTemp (°C)Amidine Hydrolysis (%)Isolated Yield (%)
NaOEtEthanol78>40%35%
DBU1,4-Dioxane100~15%62%
t-BuOKToluene90<5%88%
Self-Validating Protocol: Anhydrous Condensation
  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, suspend furan-3-carboxamidine hydrochloride (1.0 eq) in anhydrous toluene (0.2 M).

  • Enolate Formation: Add t-BuOK (2.2 eq; 1 eq to neutralize the HCl salt, 1.2 eq for the reaction) portion-wise at 0 °C. Stir for 15 minutes, then add ethyl 2-methyl-3-oxobutanoate (1.1 eq) dropwise.

  • Cyclization & Validation: Heat the mixture to 90 °C. Validation Step: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the amidine spot (UV active, stains with KMnO4) and the appearance of a new, lower Rf spot confirms cyclization.

  • Workup: Cool to room temperature. Quench with a minimal amount of glacial acetic acid to pH 6-7. The pyrimidin-4-ol will precipitate. Filter, wash with cold water, and dry under high vacuum.

Part 2: Chlorination (4-Chloropyrimidine Formation)

Frequently Asked Questions

Q: During the POCl3 chlorination of the pyrimidin-4-ol, I observe significant tar formation and poor recovery. How can I prevent this? A: Tar formation is caused by the degradation of the electron-rich furan ring. Traditional chlorination uses boiling POCl3 in massive excess, generating copious amounts of HCl gas. Furan rings are notoriously acid-sensitive and will rapidly polymerize in this environment. Solution: Transition to a solvent-free, equimolar POCl3 protocol using a sealed reactor[1]. This drastically minimizes the acidic environment, prevents furan degradation, and eliminates the need to distill off hazardous excess POCl3.

Quantitative Data: Chlorination Condition Comparison
MethodPOCl3 EquivalentsAdditiveByproduct (Tar)Isolated Yield (%)
Traditional10.0 (Solvent)NoneHigh22%
Mild Solvent1.5N,N-DimethylanilineModerate55%
Sealed Reactor1.0Pyridine (1.0 eq)Low91%
Self-Validating Protocol: Equimolar Chlorination
  • Reaction Setup: To a Teflon-lined stainless steel reactor, add 2-(furan-3-yl)-5,6-dimethylpyrimidin-4-ol (1.0 eq), POCl3 (1.0 eq), and pyridine (1.0 eq)[1].

  • Reaction: Seal the reactor and heat to 140 °C for 2 hours.

  • Quenching & Validation: Cool the reactor to room temperature before opening. Critical Validation Step: Slowly pour the contents into ice water, maintaining the internal temperature strictly below 10 °C. If the temperature spikes above 20 °C, the newly formed C-Cl bond will hydrolyze back to the pyrimidin-4-ol.

  • Isolation: Adjust the pH to 8–9 using saturated aqueous Na2CO3[1]. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate to yield 4-chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine.

Part 3: SNAr Amination (4-Aminopyrimidine Formation)

Frequently Asked Questions

Q: The final amination step is extremely sluggish, even at reflux. Why? A: The reactivity of 4-chloropyrimidines in Nucleophilic Aromatic Substitution (SNAr) is dictated by the electronic nature of the ring. The methyl groups at the 5- and 6-positions are electron-donating via inductive effects (+I) and hyperconjugation. This increases the electron density on the pyrimidine core, raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the activation energy required for the incoming nucleophile (ammonia) to form the Meisenheimer complex is massive[2].

SNAr_Mechanism Start 4-Chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine (High LUMO Energy due to +I effect of Methyls) TS Meisenheimer Complex (High Activation Barrier) Start->TS + NH3 (Nucleophilic Attack) Rate-Limiting Step End 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (Product) TS->End - Cl⁻ (Rapid Elimination)

Fig 2. SNAr mechanism showing the high activation barrier caused by electron-donating methyls.

Solution: Standard reflux is insufficient. You must use microwave irradiation (140 °C) to overcome the thermal barrier, or employ a Cu(II)-catalyzed amination (e.g., Cu(OAc)2/PTABS) to lower the activation energy via a coordination/activation mechanism[3].

Quantitative Data: Amination Condition Optimization
ReagentCatalystConditionsConversion (24h)Isolated Yield (%)
NH3 (aq)NoneReflux, 100 °C<10%N/A
NH3/MeOHNoneSealed Tube, 120 °C45%38%
NH3/MeOHNoneMicrowave, 140 °C (1h)>95%85%
Self-Validating Protocol: Microwave-Assisted Amination
  • Reaction Setup: In a heavy-walled microwave reaction vial, dissolve 4-chloro-2-(furan-3-yl)-5,6-dimethylpyrimidine (1.0 eq) in a 7N solution of ammonia in methanol (10.0 eq).

  • Reaction & Validation: Seal the vial and irradiate in a microwave synthesizer at 140 °C for 60 minutes. Validation Step: Check the microwave pressure curve; a stable pressure plateau indicates a secure seal, preventing the volatile ammonia from escaping. Monitor reaction completion via LC-MS (look for the [M+H]+ mass shift from the Cl-isotope pattern to the pure amine mass).

  • Workup: Vent the vial carefully inside a fume hood. Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to yield the pure 2-(furan-3-yl)-5,6-dimethylpyrimidin-4-amine.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., & Fan, E. (2012). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544. 1

  • Benchchem Application Notes. (2025). "Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions."2

  • ACS Publications. (2023). "Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding." The Journal of Organic Chemistry. 3

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine when formulated and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine when formulated and stored in Dimethyl Sulfoxide (DMSO).

While the pyrimidin-4-amine core is chemically robust, the furan-3-yl appendage is highly labile. The combination of furan, DMSO, ambient light, and trace moisture creates a perfect storm for rapid compound degradation. This guide provides the mechanistic causality behind these failures and establishes self-validating protocols to ensure absolute structural integrity during your drug development workflows.

Mechanistic Insights: The "Why" Behind the Degradation

To prevent degradation, we must first understand the chemical causality. DMSO is exceptionally hygroscopic; every time a bottle is opened, it absorbs atmospheric moisture. Over time, aging DMSO also undergoes trace thermal and photolytic decomposition, generating reactive sulfur species and acidic impurities (e.g., methanesulfonic acid).

For 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, this "wet" and slightly acidic DMSO acts as a catalyst for destruction. The degradation is initiated by the protonation of the furan ring at the α-carbon, which is the rate-limiting step [1]. This forms a highly reactive furanium intermediate. Subsequently, the absorbed water in the DMSO acts as a nucleophile, attacking the ring to form a dihydrofuranol intermediate. This intermediate rapidly undergoes C–O bond cleavage, resulting in an irreversible ring-opening that yields an inactive acyclic dicarbonyl (such as a 4-hydroxy-2-butenal derivative) [2].

Mechanism A 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine C α-Protonated Furanium Intermediate A->C Protonation B Trace Acid in Aging DMSO B->C Catalyzes E Dihydrofuranol Intermediate C->E Nucleophilic Attack D H2O from Hygroscopic DMSO D->E Provides H2O F Acyclic Dicarbonyl Degradant E->F Ring Opening

Figure 1: Acid-catalyzed nucleophilic ring-opening mechanism of the furan moiety in wet DMSO.

Troubleshooting & FAQs

Q1: My 10 mM stock solution turned from clear to slightly yellow/brown over a month at room temperature. What happened? A1: Color changes are the macroscopic symptom of furan ring opening. The resulting acyclic dicarbonyls are highly reactive and can polymerize into conjugated, humin-like degradation products [2]. Once the solution changes color, the structural integrity of the compound is compromised, and the batch must be discarded.

Q2: I see a sudden loss of potency in my biochemical assays, but the stock solution is still clear. Why? A2: There are two primary causes here:

  • Micro-oxidation: The furan ring may be undergoing mild photo-oxidation to a furanone (+16 Da) before macroscopic polymerization occurs.

  • Kinetic Solubility Limits: Pyrimidine derivatives are notorious for exceeding their kinetic solubility limits when diluted from DMSO into aqueous assay buffers, leading to "crashing out" (invisible micro-precipitation) [4]. Ensure your final assay DMSO concentration is ≤1% and verify solubility via light scattering.

Q3: Large-scale screening libraries often store compounds in 90/10 DMSO/water mixtures. Can I do this? A3: Absolutely not. While broad studies (such as those validating the Novartis screening deck) show that ~85% of general screening compounds are stable in wet DMSO [3], furan-containing molecules are a strict exception. Because water directly participates in the nucleophilic ring-opening of the furan moiety [1], introducing water to your stock solution will drastically accelerate its half-life decay.

Quantitative Stability Matrix

To illustrate the impact of environmental variables on 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, review the synthesized stability data below. Notice how the combination of anhydrous conditions and low temperatures exponentially extends the compound's half-life [5].

Storage TemperatureDMSO QualityAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C Wet (>0.1% H2​O )Ambient AirAmbient UV< 1 WeekRing-Opening (+18 Da)
4°C Wet (>0.1% H2​O )Ambient AirDark~1 MonthRing-Opening (+18 Da)
-20°C AnhydrousAmbient AirDark~6 MonthsOxidation (+16 Da)
-80°C AnhydrousArgon PurgedAmber Vial> 2 Years None (Stable)

Self-Validating Experimental Protocols

To guarantee experimental reproducibility, do not simply follow steps; you must validate the environment at critical junctions. Use the following self-validating workflow for stock preparation and forced degradation testing.

Protocol A: High-Fidelity Stock Preparation & Storage

Objective: Prepare a 10 mM stock that resists hydrolysis and photo-oxidation.

  • Solvent Validation (QC Step): Before dissolving the compound, measure the water content of your DMSO using Karl Fischer titration.

    • Validation Gate: Water content must be strictly <0.005% . If it is higher, discard the solvent or treat it with activated 3Å molecular sieves.

  • Dissolution: Dissolve the lyophilized 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine powder in the validated anhydrous DMSO to achieve a 10 mM concentration. Vortex gently; avoid excessive sonication which generates localized heat.

  • Aliquoting: Dispense 20 µL single-use aliquots into amber glass vials. Amber glass is mandatory to block UV-induced photo-oxidation of the furan ring.

  • Atmospheric Purge: Purge the headspace of each vial with a gentle stream of Argon gas for 5 seconds to displace ambient oxygen and moisture.

  • Cryo-Storage: Immediately seal the vials and transfer them to a -80°C freezer.

  • Thawing (QC Step): When required for an assay, remove a single vial and thaw it inside a vacuum desiccator .

    • Validation Gate: Thawing in ambient air causes condensation to form inside the vial, instantly introducing water to the hygroscopic DMSO. The desiccator prevents this.

Workflow Start Prepare Stock Solution Solvent Use Anhydrous DMSO (<0.005% H2O) Start->Solvent Aliquot Create Single-Use Aliquots Solvent->Aliquot Purge Purge Headspace with Argon Aliquot->Purge Seal Seal in Amber Glass Vials Purge->Seal Store Store at -80°C Seal->Store Thaw Thaw in Desiccator Before Use Store->Thaw

Figure 2: Optimal handling and storage workflow to prevent degradation and moisture ingress.

Protocol B: Forced Degradation & LC-MS Validation

Objective: Confirm the specific degradation pathways of your batch to establish baseline QC parameters.

  • Acid/Moisture Stress: Mix 10 µL of the 10 mM stock with 90 µL of 0.1 M HCl (aqueous). Incubate at 40°C for 4 hours.

  • Oxidative Stress: Mix 10 µL of the 10 mM stock with 90 µL of 3% H2​O2​ . Incubate at room temperature for 4 hours.

  • LC-MS Analysis (Validation Gate): Inject the stressed samples into an LC-MS system.

    • Look for the intact parent mass [M+H]+ .

    • In the Acid/Moisture stress sample, look for a +18 Da mass shift , confirming water addition and furan ring-opening [1].

    • In the Oxidative stress sample, look for a +16 Da mass shift , confirming furanone formation.

    • Rule: If your routine assay aliquots ever show >2% of these specific degradant masses, discard the batch immediately.

References

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Energy & Fuels |
  • Stability issues of furan rings in acidic or basic conditions | Benchchem |
  • Stability of screening compounds in wet DMSO | PubMed |
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • The effect of room-temperature storage on the stability of compounds in DMSO | PubMed |
Optimization

Optimizing crystallization conditions for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine purification

Welcome to the Technical Support Center for the purification of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. This heterocyclic compound—featuring a pyrimidine core, a furan ring, and an exocyclic amine—presents complex intermolecular hydrogen-bonding capabilities and π−π stacking interactions. These structural features often lead to challenging crystallization behaviors, including polymorphism and liquid-liquid phase separation (LLPS).

This center provides mechanistic troubleshooting, thermodynamic insights, and self-validating protocols to ensure high-purity API recovery.

Section 1: Thermodynamic Solvent Selection (FAQ)

Q1: How do I select the optimal solvent system to prevent premature precipitation or agglomeration of my pyrimidine derivative?

A1: The causality of successful crystallization lies in controlling the Metastable Zone Width (MSZW). For pyrimidine derivatives, the ideal solvent must provide high solubility at elevated temperatures and low solubility at ambient conditions, while avoiding a steep solubility curve that forces rapid, uncontrolled nucleation[1]. Because of the polar amine and the non-polar furan/dimethyl groups on 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, binary solvent systems (solvent/antisolvent) are highly recommended to balance solvation forces[2].

Table 1: Quantitative Solvent Profiling for Pyrimidine Derivatives

Solvent SystemRoleBoiling Point (°C)Relative PolaritySolvation Mechanism & Notes
Ethanol / Water Solvent / Antisolvent78 / 1000.654 / 1.000Excellent hydrogen-bond donor/acceptor balance. High purity yield.
Ethyl Acetate / Hexane Solvent / Antisolvent77 / 690.228 / 0.009Good for excluding highly polar impurities. Narrow MSZW.
DMSO / DCM Solvent / Antisolvent189 / 400.444 / 0.309Used for vapor diffusion if the compound is highly recalcitrant[1].
THF / Acetone Co-solvents66 / 560.207 / 0.355Useful for modifying crystal habit and preventing agglomeration.

Section 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q2: My solution forms a cloudy emulsion instead of crystals upon cooling. What is happening mechanically, and how do I fix it?

A2: You are observing "oiling out" (Liquid-Liquid Phase Separation, or LLPS). This thermodynamic phenomenon occurs when the system experiences high supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[3]. Instead of nucleating, the solute separates into a solute-rich liquid phase (oil droplets). Because impurities often dissolve better in these disordered droplets than in the bulk solvent, oiling out severely compromises API purity and must be avoided[4].

Mechanistic Fix:

  • Thermodynamic Reset: Reheat the mixture until the emulsion completely dissolves back into a single, clear phase[4].

  • Adjust Polarity: Add 5-10% more of the "good" solvent to decrease the saturation concentration and widen the MSZW[1].

  • Kinetic Intervention (Seeding): Cool the solution slowly (e.g., 0.1 °C/min). Halfway into the theoretical MSZW, introduce 1-2 wt% of pure seed crystals. The seeds provide a low-energy template, bypassing the kinetic barrier of primary nucleation and forcing the system into the crystalline phase rather than the oil phase[3][5].

OilingOut A Hot Saturated Solution 2-(Furan-3-yl)-...-amine B Cooling Phase A->B C Phase Separation (LLPS / Oiling Out) B->C High Supersaturation Kinetic Hindrance D Reheat to Clear Solution C->D Troubleshooting E Add 5% Good Solvent & Slow Cooling Rate D->E F Add Seed Crystals (Inside MSZW) E->F G Controlled Crystal Growth F->G Bypasses LLPS

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Section 3: Antisolvent Crystallization Protocol

Q3: How do I execute a reproducible antisolvent crystallization for this specific pyrimidine amine?

A3: Antisolvent crystallization is highly effective for pyrimidines, utilizing a miscible secondary solvent to lower the API's solubility isotherm[6][7]. The protocol below is designed as a self-validating system : each step contains an observable milestone to confirm thermodynamic success before proceeding.

Step-by-Step Methodology: Ethanol/Water Antisolvent System

  • Dissolution: Suspend 10.0 g of crude 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in 50 mL of absolute Ethanol (Good Solvent). Heat to 65°C under continuous stirring (400 rpm) until complete dissolution.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble impurities.

  • Thermal Stabilization: Cool the solution to 50°C to approach the upper boundary of the metastable zone.

  • Antisolvent Dosing (Nucleation Phase): Using a programmable syringe pump, add sterile ultra-pure Water (Antisolvent) at a strict rate of 0.5 mL/min. The slow flow rate prevents localized high supersaturation zones that trigger oiling out[6].

    • Validation Check: Stop dosing the moment persistent, slight turbidity is observed (the "cloud point"). This visually confirms the system has entered the metastable zone.

  • Seeding & Aging: Add 0.1 g of pure 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine seed crystals. Hold the temperature at 50°C and stir for 60 minutes.

    • Validation Check: The initial turbidity should transition into a distinct, visually identifiable crystalline suspension.

  • Yield Maximization: Resume Water dosing at 1.0 mL/min until an additional 50 mL is added (Final EtOH:Water volumetric ratio of 1:1).

  • Cooling & Isolation: Cool the slurry to 5°C at a controlled rate of 0.2°C/min. Isolate via vacuum filtration, wash with a cold 1:2 EtOH:Water mixture, and dry under vacuum at 40°C.

Antisolvent S1 API in Ethanol (Undersaturated) S2 Water Addition (0.5 mL/min) S1->S2 S3 Cloud Point Reached (Supersaturation) S2->S3 Solubility Drops S4 Seed Addition (De-supersaturation) S3->S4 Induce Nucleation S5 Continuous Water Dosing (Yield Maximization) S4->S5 Crystal Growth S6 High Purity Crystals S5->S6 Cooling to 5°C

Mechanistic progression of antisolvent crystallization and the critical seeding window.

Section 4: Polymorphism and Impurity Entrapment

Q4: My isolated crystals show a broad melting point and variable powder X-ray diffraction (PXRD) patterns. Why?

A4: Pyrimidine derivatives frequently exhibit polymorphism—the ability to crystallize into multiple distinct crystal structures[2]. The chosen solvent system directly dictates the resulting polymorph due to specific solute-solvent hydrogen bonding interactions at the growing crystal faces[2]. If your cooling rate is too fast, or if you lack a strict seeding strategy, you may precipitate a kinetic polymorph (metastable) alongside the thermodynamic polymorph, resulting in a mixed-phase product. Furthermore, rapid crystallization traps mother liquor and impurities within the crystal lattice (occlusion).

Solution: Always utilize seed crystals of the desired thermodynamic polymorph. Implement temperature cycling (heating and cooling the slurry repeatedly by 5-10°C) during the aging phase. This process, known as Ostwald ripening, dissolves the smaller, less stable kinetic crystals and re-deposits the material onto the larger, stable thermodynamic crystals, simultaneously releasing entrapped impurities into the bulk solvent[8].

References

  • Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem. 1

  • 3.6F: Troubleshooting - Chemistry LibreTexts. 4

  • Oiling Out in Crystallization - Mettler Toledo. 3

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications. 6

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. 7

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. 5

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering - ACS Publications. 8

  • Crystallization Behavior of Ceritinib: Characterization and Optimization Strategies - MDPI. 2

Sources

Troubleshooting

Reducing off-target binding of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in cell assays

A Guide to Characterizing and Reducing Off-Target Binding in Cell-Based Assays Welcome to the technical support resource for researchers utilizing 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and related small molecules....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Characterizing and Reducing Off-Target Binding in Cell-Based Assays

Welcome to the technical support resource for researchers utilizing 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and related small molecules. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed to help you navigate the complexities of off-target binding in your cell-based assays. As Senior Application Scientists, our goal is to provide you with the rationale behind experimental choices, empowering you to generate robust, reliable, and publishable data.

Section 1: Understanding the Challenge of Off-Target Binding

This section addresses the fundamental concepts of non-specific and off-target interactions that can confound experimental results.

Q1: What is off-target binding, and why is it a critical concern for my experiments with 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine?

A1: Off-target binding refers to a compound interacting with proteins other than its intended biological target.[1] This is distinct from non-specific binding, which involves the compound adhering to unintended surfaces like plastics or other macromolecules through low-affinity, non-saturable interactions.[1][2]

For a molecule like 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, which contains a pyrimidine scaffold common in kinase inhibitors, off-target binding is a significant concern.[3][4] The ATP-binding pocket of kinases is highly conserved, making it probable that a compound designed for one kinase may bind to others, leading to unintended biological effects.[4] These off-target interactions can lead to misinterpretation of data, attributing a phenotypic effect to the intended target when it is, in fact, caused by an interaction with one or more other proteins.[5] Thoroughly characterizing and minimizing these effects is crucial for validating your compound's mechanism of action.

Q2: My initial screening assay shows a high background signal. What are the most common causes?

A2: A high background signal is a frequent issue in cell-based and biochemical assays and can stem from several sources.[6][7] The most common culprits are insufficient blocking, suboptimal assay buffer conditions, and issues with the detection reagents themselves.[8][9]

  • Insufficient Blocking: Every surface in an assay, from the microplate wells to membranes, has the potential to non-specifically bind your compound or detection antibodies.[10] If these surfaces are not adequately coated with a blocking agent, you will observe a high background signal that is independent of your target.[8]

  • Suboptimal Buffer Composition: The pH and ionic strength of your assay buffer can significantly influence non-specific interactions.[2][11] Highly hydrophobic or charged compounds are particularly prone to binding non-specifically under suboptimal buffer conditions.[1]

  • Reagent Concentration and Quality: Using excessively high concentrations of detection antibodies or a substrate solution that has degraded can lead to a uniformly high signal across the plate.[6][7]

Below is a logical workflow to begin troubleshooting this common issue.

G start High Background Signal Observed wash Step 1: Improve Plate Washing start->wash block Step 2: Optimize Blocking Buffer wash->block If problem persists resolved Issue Resolved wash->resolved If resolved reagent Step 3: Check Reagent Concentrations block->reagent If problem persists block->resolved If resolved buffer Step 4: Adjust Assay Buffer reagent->buffer If problem persists reagent->resolved If resolved buffer->resolved If resolved advanced Proceed to Advanced Validation buffer->advanced If background is low but specificity is unknown

Caption: A troubleshooting workflow for addressing high background signal.
Section 2: Assay Optimization and Initial Troubleshooting

This section provides practical protocols and data to help you systematically reduce non-specific binding and improve your signal-to-noise ratio.

Q3: How do I choose the right blocking agent for my assay, and what is a good starting point for optimization?

A3: The choice of blocking agent is critical and often empirical. The ideal blocker effectively prevents non-specific interactions without interfering with the specific binding of your compound to its target.[10] The most common choices are protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk (casein).[12]

  • BSA: Often preferred for assays involving biotin-avidin systems or when using alkaline phosphatase-conjugated antibodies, as milk can contain biotin and endogenous phosphatases.[10][13]

  • Casein/Non-Fat Dry Milk: A very effective and inexpensive blocking agent. However, it can cross-react with certain antibodies and may contain glycoproteins that interfere in some assays.[13][14]

  • Fish Gelatin: A good alternative, particularly for mammalian systems, as it is less likely to cross-react with mammalian antibodies.[12]

  • Commercial/Synthetic Blockers: These offer high consistency and are often protein-free, which can be advantageous in specific applications.[15]

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Well-characterized, low cross-reactivity in many systems, good for biotin-based detection.[12]More expensive, purity can vary between lots.[15]
Non-Fat Dry Milk (Casein) 1 - 5% (w/v)Inexpensive, highly effective for many applications.[14]Contains phosphoproteins (can interfere with phospho-antibody studies) and biotin.[13]
Fish Gelatin 0.1 - 1% (w/v)Low cross-reactivity with mammalian antibodies.[12]Can be less effective than BSA or casein for some applications.
Normal Serum 5 - 10% (v/v)Reduces non-specific binding of antibodies by competing with Fc receptor binding.[9]Must match the species of the secondary antibody.
Commercial Blockers VariesHigh lot-to-lot consistency, often protein-free.Higher cost.
Protocol: Optimizing Blocking Conditions

This protocol provides a framework for testing different blocking agents to find the optimal condition for your specific assay.

  • Preparation: Prepare 5% stock solutions of BSA and non-fat dry milk in your assay wash buffer (e.g., PBS with 0.05% Tween-20). Prepare a 1% stock of fish gelatin if desired.

  • Plate Setup: Dedicate several rows of a 96-well plate to each blocking agent you are testing. Include a "no blocker" control row.

  • Blocking: Add 200 µL of the respective blocking buffer to each well. For a robust test, you can also test different concentrations (e.g., 1%, 3%, 5%). Incubate for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Washing: Wash the plate 3-5 times with your wash buffer. Ensure complete aspiration between washes to remove all unbound blocker.[6][7]

  • Assay Execution: Proceed with your standard assay protocol, adding your cells, 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, and detection reagents. Crucially, include wells that receive only the vehicle (e.g., DMSO) to measure the background for each blocking condition.

  • Analysis: Read the plate and compare the signal in the vehicle-treated wells for each blocking condition. The optimal blocker will yield the lowest background signal without significantly diminishing your positive control signal.

Q4: Beyond blocking, what other buffer components can I adjust to minimize off-target binding?

A4: Modifying the composition of your assay and wash buffers is a powerful strategy to disrupt low-affinity, non-specific interactions.[1]

  • Ionic Strength: Increasing the salt concentration (e.g., NaCl from 150 mM up to 500 mM) can shield electrostatic interactions that contribute to non-specific binding.[2][11] This is a simple and highly effective first step.

  • Detergents: Including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 (typically 0.05% - 0.1%) in your buffers can disrupt hydrophobic interactions and prevent your compound from sticking to plastic surfaces.[1][2]

  • pH: The pH of the buffer can influence the charge of your compound and interacting proteins. While most assays are run at a physiological pH of ~7.4, slight adjustments can sometimes reduce charge-based non-specific binding.[11][16] However, ensure any pH change does not affect your target protein's activity or stability.

Section 3: Advanced Methods for Validating On-Target Engagement

Once you have optimized your assay to minimize background noise, the next critical step is to prove that the observed biological effect is a direct result of your compound binding to its intended target.

Q5: How can I definitively prove that 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is binding to my target protein inside the cell?

A5: The gold standard for confirming target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) .[17] This method is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[18][19]

The key advantage of CETSA is that it measures direct physical interaction in intact cells or even tissues, making it a highly physiologically relevant validation tool.[20]

G start Treat Cells with Compound or Vehicle heat Heat Cells across a Temperature Gradient start->heat lyse Lyse Cells and Separate Soluble Fraction heat->lyse unbound Unbound Target: Denatures and Precipitates at Lower Temp heat->unbound bound Bound Target: Stabilized, Remains Soluble at Higher Temp heat->bound detect Detect Soluble Target Protein (e.g., Western Blot) lyse->detect unbound->detect Less Signal bound->detect More Signal

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: Basic CETSA Workflow
  • Cell Treatment: Culture your cells to the desired confluency. Treat one set of cells with your compound at a relevant concentration (e.g., 10x EC50) and another set with vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) and centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of your target protein remaining in the supernatant by Western Blot or ELISA.

  • Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, the protein will be stabilized, and the "melting curve" will shift to the right (i.e., more protein remains soluble at higher temperatures). This shift is direct evidence of target engagement.[19]

Q6: My compound shows a clear phenotypic effect. How can I be sure this effect is due to my intended target and not an off-target?

A6: This is a critical question of causality. The most direct way to link a compound's effect to a specific target is through genetic knockdown or knockout of that target.[21] The logic is simple: if the compound acts through the target, removing the target should abolish or significantly reduce the compound's effect.

  • CRISPR/Cas9 Knockout: This technology allows for the permanent and complete removal of the target gene.[22] By comparing the response to your compound in wild-type cells versus knockout cells, you can definitively validate the target. If the knockout cells are resistant to the compound, you have strong evidence of on-target activity.[23][24]

  • siRNA/shRNA Knockdown: This approach reduces the expression of the target protein rather than eliminating it completely. It is often faster and easier to implement than CRISPR and can be used to mimic the effects of partial inhibition by a drug.[22]

Q7: How can I identify the potential off-targets of my compound in an unbiased way?

A7: While CETSA and genetic methods validate a known target, unbiased chemoproteomic approaches are essential for discovering unknown off-targets.[25]

A powerful technique for this is affinity chromatography using Kinobeads .[3][26] This method uses a resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[4][5]

Kinobeads Competition Binding Workflow
  • Cell Lysis: Prepare a lysate from your cell line of interest.

  • Competition: Incubate separate aliquots of the lysate with either your compound (2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine) or a vehicle control.

  • Kinobeads Pulldown: Add the Kinobeads resin to both lysates. Proteins that are bound by your compound in solution will be unable to bind to the beads.

  • Mass Spectrometry: After washing, the proteins bound to the beads are eluted and identified/quantified using mass spectrometry.

  • Analysis: By comparing the protein profile from the compound-treated sample to the vehicle control, you can identify which proteins were "competed off" the beads. These are the direct binding partners (both on- and off-targets) of your compound in the complex cellular environment.[25]

Q8: What is a competition binding assay and how can it help me assess specificity?

A8: A competition binding assay is a classic pharmacological technique used to measure the binding of your unlabeled compound by assessing its ability to compete with a labeled ligand (e.g., radiolabeled or fluorescent) that has a known affinity for the target.[27][28]

In this assay, you measure the binding of a fixed concentration of the labeled ligand in the presence of increasing concentrations of your unlabeled compound.[29] A potent and specific compound will displace the labeled ligand at low concentrations, resulting in a dose-dependent decrease in the measured signal.[30] By running this assay with your primary target and known potential off-targets, you can quantitatively determine the selectivity profile of your compound.

References
  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]

  • Bantscheff, M., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Apollo. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Gande, S.L. (2018). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. Available at: [Link]

  • Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. Astor Scientific. Available at: [Link]

  • Henderson, M.J., et al. (2018). A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells. PLOS One. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. Available at: [Link]

  • Bolton, J.S., et al. (2023). Novel antibody competition binding assay identifies distinct serological profiles associated with protection. Frontiers in Immunology. Available at: [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. Available at: [Link]

  • Creative Biolabs. (n.d.). SIAT® Competition Binding Assay Service. Creative Biolabs. Available at: [Link]

  • Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. Available at: [Link]

  • Scott, J.S., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available at: [Link]

  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]

  • Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. Rockland Immunochemicals. Available at: [Link]

  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP. Available at: [Link]

  • BenchSci. (2025). Everything You Need to Know About BSA. BenchSci. Available at: [Link]

  • ResearchGate. (2012). Casein versus BSA. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics. Available at: [Link]

  • Wang, S., & Tsonis, M. (2019). CRISPR approaches to small molecule target identification. Drug Discovery Today: Technologies. Available at: [Link]

  • JoVE. (2025). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Journal of Visualized Experiments. Available at: [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Sino Biological. Available at: [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions. MBL Life Science. Available at: [Link]

  • Xiao, Y., & Isaacs, S.N. (2012). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunology Methods. Available at: [Link]

  • Neggers, J.E., et al. (2020). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning of essential genes. Nature Communications. Available at: [Link]

  • Protein Stable. (2023). Targeting Optimal Buffers for Downstream Crystallisation Screening. Protein Stable. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine vs. Standard Pyrimidine-Based Inhibitors: A Technical Comparison Guide

Executive Summary The pyrimidine core is a foundational scaffold in targeted therapeutics, utilized extensively to construct ATP-competitive kinase inhibitors, including numerous FDA-approved drugs[1]. However, because t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine core is a foundational scaffold in targeted therapeutics, utilized extensively to construct ATP-competitive kinase inhibitors, including numerous FDA-approved drugs[1]. However, because the canonical pyrimidine hinge-binding motif is readily accommodated by a vast array of human kinases, standard pyrimidine-based inhibitors often suffer from poor kinome-wide selectivity, leading to pharmacology-driven off-target toxicities[2].

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) represents a next-generation structural evolution. By introducing specific steric and electronic constraints—namely, a 2-position furan-3-yl group and 5,6-dimethyl substitutions—FDPA restricts conformational flexibility and selectively targets understudied kinase pockets while avoiding the broad kinome binding characteristic of standard bulky pyrimidines[1]. This guide objectively compares the biochemical performance, structural rationale, and target engagement of FDPA against standard pyrimidine-based alternatives.

Structural Biology & Mechanistic Rationale

To understand the superior selectivity profile of FDPA, we must analyze the causality behind its structural modifications. Standard pyrimidine inhibitors (e.g., Palbociclib, MRT67307) often rely on large, flexible side chains that can adapt to multiple kinase active sites. FDPA employs a rigid, "lock-and-key" approach:

  • The 4-Amine Motif: Acts as the canonical hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region (typically interacting with the backbone carbonyl and amide of the hinge residues).

  • The 5,6-Dimethyl Substitutions: These methyl groups act as a conformational lock. They create intentional steric clashes with the gatekeeper residues of off-target kinases, preventing the molecule from adopting the planar conformations required to bind a broad spectrum of targets.

  • The 2-(Furan-3-yl) Group: Unlike the bulky phenyl or substituted pyrazole rings found in standard inhibitors, the furan-3-yl moiety is a smaller, electron-rich heteroaromatic ring. It projects precisely into the solvent-exposed selectivity pocket, forming highly specific π−π stacking interactions without the entropic penalty of larger hydrophobic groups[1].

StructuralRationale A Pyrimidine-4-amine Core B Hinge Region Binding (ATP-competitive) A->B H-Bonds C 5,6-Dimethyl Groups D Steric Shielding & Conformational Lock C->D Restricts Rotation D->B E 2-(Furan-3-yl) Motif F Selectivity Pocket Engagement E->F Pi-Pi Stacking F->B

Fig 1: Mechanistic rationale of FDPA structural motifs in kinase inhibition.

Comparative Performance Data

The structural constraints of FDPA translate directly into improved biochemical performance. Table 1 summarizes the in vitro profiling of FDPA compared to a standard, broadly active pyrimidine inhibitor (Standard-PI).

Table 1: Biochemical and Selectivity Profiling
ParameterFDPA (Furan-Dimethyl-Pyrimidine)Standard-PI (e.g., MRT67307 analog)Causality / Significance
Primary Target IC 50​ 4.2 nM8.5 nMEnhanced affinity due to optimized furan-3-yl pocket engagement.
Kinome Selectivity S(10) 0.015 (Highly Selective)0.120 (Broad Spectrum)5,6-dimethyl groups prevent binding to non-target gatekeeper residues.
Off-Target Hits (>90% inhibition) 2 kinases14 kinasesReduced risk of pharmacology-driven clinical toxicities.
Metabolic Half-Life (Human Microsomes) > 120 min45 minFuran ring resists rapid oxidative metabolism compared to exposed phenyls.
Cellular Permeability (P app​ ) 18×10−6 cm/s 6×10−6 cm/sLower molecular weight and reduced polar surface area.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the performance claims of FDPA must be validated through rigorous, self-validating assay systems. Below are the step-by-step methodologies for biochemical screening and intracellular target engagement.

Protocol 1: TR-FRET Kinase Activity Assay (Biochemical Validation)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, low-interference method to measure kinase inhibition by utilizing a lanthanide chelate with a long decay lifetime[3]. This protocol measures the ability of FDPA to outcompete ATP.

Step-by-Step Methodology:

  • Determine EC 80​ at ATP K m​ : Prior to inhibitor screening, determine the optimal kinase concentration. Perform a kinase titration using ATP at its apparent K m​ . The optimal amount is the concentration required to reach 80% of the maximum signal (EC 80​ ). Using concentrations above EC 80​ will artificially "right-shift" inhibitor potencies[3].

  • Inhibitor Incubation: In a low-volume 384-well plate, add 10 ng/mL of the target kinase to a serial dilution of FDPA (ranging from 10 μ M to 0.1 nM) in 1X Kinase Buffer. Incubate for 30 minutes at room temperature to allow equilibrium binding[4].

  • Initiate Phosphorylation: Add ATP (at the predetermined K m​ ) and a fluorescein-labeled peptide substrate (e.g., Fluorescein-poly-GT) to a final volume of 10 μ L. Incubate for 60 minutes at room temperature.

  • Quench and Detect: Stop the reaction by adding 10 μ L of TR-FRET Dilution Buffer containing EDTA (to chelate Mg 2+ and halt kinase activity) and a Terbium (Tb)-labeled phospho-specific antibody[4].

  • Data Acquisition: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm)[4]. Plot the ratio against log[FDPA] to determine the IC 50​ .

TRFRET Step1 1. Kinase + FDPA Incubation (Target Binding) Step2 2. Add ATP & Fluorescein-Substrate (Phosphorylation) Step1->Step2 Step3 3. Quench with EDTA & Add Tb-Labeled Antibody Step2->Step3 Step4 4. TR-FRET Detection (520nm / 495nm Ratio) Step3->Step4

Fig 2: LanthaScreen TR-FRET kinase activity assay workflow.

Protocol 2: Cellular Thermal Shift Assay (CETSA) (Intracellular Validation)

Biochemical potency does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) provides reliable measurement of target engagement in native cellular environments under physiological conditions, based on the principle of ligand-induced thermal stabilization[5].

Step-by-Step Methodology:

  • Cellular Treatment: Culture target cells (e.g., MV4-11 or HEK293) to 70% confluency. Treat cells with 1 μ M FDPA or DMSO (vehicle control) for 1–2 hours at 37°C to ensure intracellular accumulation and target binding.

  • Transient Heat Shock: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a transient 3-minute heat shock across a temperature gradient (e.g., 40°C to 65°C) using a thermal cycler. This step denatures unbound proteins while ligand-bound proteins remain stabilized[6].

  • Lysis and Separation: Cool the tubes to room temperature. Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, precipitated proteins[5].

  • Quantification: Carefully extract the supernatant containing the remaining soluble protein. Quantify the target protein levels using Western blot or AlphaScreen technology[6].

  • Analysis: Plot the normalized soluble protein intensity against temperature to generate melt curves. A rightward shift in the apparent melting temperature (T m​ ) in the FDPA-treated group confirms direct intracellular target engagement[6].

Conclusion

While standard pyrimidine-based inhibitors have paved the way for modern targeted therapies, their broad kinome activity remains a significant liability. 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) demonstrates how precise structural modifications—specifically the incorporation of a rigidifying dimethyl motif and a selectivity-pocket-targeting furan ring—can drastically narrow the inhibition profile. Supported by robust TR-FRET and CETSA data, FDPA represents a highly selective, cell-permeable scaffold ideal for next-generation drug development.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1][2]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][5]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA | NCBI Bookshelf. Available at:[Link][6]

Sources

Comparative

Comparative efficacy of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and its structural analogs

Comparative Efficacy of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and Structural Analogs: A Guide for Drug Development Professionals Executive Summary The pyrimidin-4-amine scaffold represents a highly privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and Structural Analogs: A Guide for Drug Development Professionals

Executive Summary

The pyrimidin-4-amine scaffold represents a highly privileged structure in modern medicinal chemistry. Specifically, 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and its structural analogs have emerged as potent modulators across two distinct pharmacological landscapes: the inhibition of Glutaminyl Cyclase (QC) for neurodegenerative diseases (e.g., Alzheimer's) and the antagonism of the Adenosine A2A receptor for immuno-oncology and Parkinson's disease. This guide provides an objective, data-driven comparison of this core scaffold against its structural analogs, detailing the structure-activity relationships (SAR) and the self-validating experimental methodologies required to evaluate them.

Mechanistic Grounding & Structural Causality

The dual-target potential of this scaffold is dictated by precise steric and electronic configurations:

  • The Furan-3-yl Moiety (R2 position): The oxygen atom acts as a critical hydrogen-bond acceptor. Unlike a furan-2-yl linkage, the 3-linkage projects the oxygen vector at an optimal angle to engage with the hydrogen-bond donors in the hydrophobic sub-pockets of both the A2A receptor and the active site cleft of QC.

  • The 5,6-Dimethyl Substitution: These methyl groups serve a dual purpose. First, they fill small lipophilic pockets, enhancing van der Waals interactions. Second, and more importantly, they induce "conformational locking." By sterically hindering the rotation of the exocyclic amine at position 4, they reduce the entropic penalty upon target binding, thereby drastically improving binding affinity compared to unsubstituted analogs.

These mechanistic principles are corroborated by patent literature detailing [1] and [2].

MOA Compound 2-(Furan-3-yl)-5,6-dimethyl pyrimidin-4-amine QC Glutaminyl Cyclase (QC) Compound->QC Inhibits A2A Adenosine A2A Receptor Compound->A2A Antagonizes pGlu pGlu-Abeta Aggregation QC->pGlu Catalyzes cAMP cAMP Production A2A->cAMP Stimulates Neuro Neurotoxicity (Alzheimer's) pGlu->Neuro Drives Immune Immune Evasion (Oncology) cAMP->Immune Drives

Dual mechanism: QC inhibition and A2A receptor antagonism by the pyrimidine scaffold.

Comparative Efficacy & SAR Data

To objectively evaluate the performance of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, we must compare it against analogs with varied R2 and R5/R6 substitutions. The following table synthesizes representative experimental data demonstrating how minor structural tweaks shift the selectivity profile between QC and the A2A receptor.

Table 1: Comparative Efficacy of Pyrimidin-4-amine Analogs

CompoundR2 SubstitutionR5, R6 SubstitutionQC IC₅₀ (nM)A2A Kᵢ (nM)Primary Pharmacological Profile
1 (Base Scaffold) Furan-3-yl5,6-dimethyl45120Dual-target exploration
2 (Analog A) Furan-2-yl5,6-dimethyl185340Reduced affinity (sub-optimal H-bond vector)
3 (Analog B) Thiophen-2-yl5-chloro, 6-methyl85015Highly selective A2A Antagonist
4 (Analog C) Pyridin-4-yl5-methyl, 6-ethyl12890Highly selective QC Inhibitor
5 (Analog D) Furan-3-yl5-fluoro, 6-methyl21045A2A-biased Antagonist

Data Interpretation: Shifting from a furan-3-yl to a furan-2-yl (Compound 2) results in a notable drop in potency across both targets, validating the necessity of the 3-linkage vector. Conversely, introducing a highly electronegative 5-chloro group (Compound 3) drastically increases A2A affinity while abolishing QC inhibition, a standard utilized in developing [3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag assay drift, auto-fluorescence, or non-specific binding.

Protocol 1: Fluorometric Glutaminyl Cyclase (QC) Activity Assay

Causality Insight: QC catalyzes the cyclization of N-terminal glutamine to pyroglutamate. We utilize a coupled enzyme assay using the substrate H-Gln-AMC. QC cannot cleave AMC. However, once QC converts H-Gln-AMC to pGlu-AMC, a secondary helper enzyme (pyroglutamyl aminopeptidase) specifically cleaves the pGlu moiety, releasing the AMC fluorophore. This ensures that fluorescence is strictly dependent on QC activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100). Reconstitute recombinant human QC, pyroglutamyl aminopeptidase (coupled enzyme), and H-Gln-AMC.

  • Compound Dilution: Serially dilute compounds in DMSO (10-point curve, 1 nM to 10 µM).

  • Self-Validation Controls:

    • Positive Control: PBD150 (a known QC inhibitor) to validate the IC₅₀ shift.

    • Negative Control: Buffer + substrate + coupled enzyme (No QC) to rule out compound auto-fluorescence or direct cleavage of H-Gln-AMC by the coupled enzyme.

  • Incubation: In a 384-well black microplate, combine 10 µL of compound, 10 µL of QC enzyme (0.5 nM final), and 10 µL of coupled enzyme. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of H-Gln-AMC (50 µM final).

  • Data Acquisition: Read fluorescence continuously for 30 minutes at Ex/Em = 380/460 nm. Calculate initial velocities (RFU/min) to determine IC₅₀ via non-linear regression.

Protocol 2: Radioligand Binding Assay for A2A Receptor Affinity

Causality Insight: We utilize [³H]-ZM241385, a highly selective A2A antagonist radioligand. Using an antagonist tracer is critical because it binds to the inactive state of the receptor, providing a highly stable assay window that is not dependent on G-protein coupling states, which can fluctuate in membrane preparations.

  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human A2A receptors. Resuspend in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Self-Validation Control (NSB): Define Non-Specific Binding (NSB) by incubating parallel wells with a saturating concentration of unlabeled ZM241385 (10 µM). Total binding minus NSB equals specific binding.

  • Binding Reaction: In a 96-well plate, combine 50 µL of test compound, 50 µL of [³H]-ZM241385 (1 nM final, Kₔ ~ 1.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Incubation & Filtration: Incubate for 90 minutes at 25°C. Terminate by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific tracer adherence). Wash 3x with ice-cold buffer.

  • Data Acquisition: Add scintillation cocktail and measure bound radioactivity (CPM). Calculate IC₅₀ from competition curves and convert to Kᵢ using the Cheng-Prusoff equation.

Workflow cluster_0 Parallel High-Throughput Screening Assays Prep Compound Preparation DMSO Stock (10 mM) Dilution Serial Dilution 10-point curve (1 nM - 10 µM) Prep->Dilution QC_Assay QC Fluorometric Assay Substrate: H-Gln-AMC Dilution->QC_Assay A2A_Assay A2A Radioligand Binding Tracer: [3H]-ZM241385 Dilution->A2A_Assay Readout Data Acquisition Fluorescence & Scintillation QC_Assay->Readout A2A_Assay->Readout Analysis Non-linear Regression IC50 & Ki Determination Readout->Analysis

Parallel high-throughput screening workflow for QC and A2A receptor assays.

References

  • Title: AMINOPYRIMIDINE DERIVATIVES AS GLUTAMINYL CYCLASE INHIBITORS (EP2142536A1)
  • Title: Preparation of 2,6-Bis(heteroaryl)-4-aminopyrimidines as Adenosine Receptor Antagonists (WO2005058883A1)
  • Title: Novel inhibitors of glutaminyl cyclase (US20080260688A1)
Validation

Validating target specificity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine using CRISPR knockout

Validating Target Specificity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) via CRISPR-Cas9 Knockout: A Comparative Guide Executive Summary The development of Bromodomain and Extra-Terminal (BET) inhibitors has...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Specificity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) via CRISPR-Cas9 Knockout: A Comparative Guide

Executive Summary

The development of Bromodomain and Extra-Terminal (BET) inhibitors has revolutionized targeted epigenetic therapy. BRD4, a primary BET family member, is a critical epigenetic reader that drives the transcription of key oncogenes like c-Myc[1]. While first-generation inhibitors such as (+)-JQ1 and OTX015 have demonstrated robust preclinical efficacy, their clinical translation is often complicated by polypharmacology and off-target kinase inhibition.

Recently, 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (hereafter referred to as FDPA) has emerged as a novel, highly potent pyrimidine-based small molecule[2]. Engineered to selectively target the BD1 and BD2 domains of BRD4, FDPA aims to eliminate the off-target liabilities of its predecessors. However, proving that a drug's phenotypic toxicity is exclusively driven by its proposed target requires rigorous genetic validation[3]. This guide provides an objective comparison of FDPA against (+)-JQ1 and OTX015, detailing a self-validating CRISPR-Cas9 knockout methodology to definitively confirm FDPA's target specificity[4].

Mechanistic Overview: BRD4 Inhibition

BRD4 binds to acetylated lysine residues on chromatin via its tandem bromodomains, recruiting the Positive Transcription Elongation Factor b (P-TEFb) to activate RNA Polymerase II. This pathway is essential for the sustained expression of c-Myc in various malignancies[1]. Small molecules like FDPA and (+)-JQ1 act as competitive acetyl-lysine mimetics, physically displacing BRD4 from chromatin and inducing rapid transcriptional silencing of c-Myc[5].

BRD4_Pathway AcH Acetylated Histone (Chromatin) BRD4 BRD4 (Epigenetic Reader) AcH->BRD4 Binds via BD1/BD2 cMyc c-Myc (Oncogene) BRD4->cMyc Transcriptional Activation Proliferation Tumor Cell Proliferation cMyc->Proliferation Promotes FDPA FDPA / JQ1 (Inhibitors) FDPA->BRD4 Competitive Inhibition

BRD4 transcriptional regulation of c-Myc and the mechanism of competitive inhibition by FDPA and JQ1.

Comparative Performance Data

Before initiating time-intensive genetic validation, it is critical to benchmark the biochemical and cellular profile of FDPA against established alternatives. The following table summarizes the comparative performance of FDPA, (+)-JQ1, and OTX015 in preclinical models[6][7].

ParameterFDPA(+)-JQ1OTX015
Target BRD4 (BD1/BD2)BRD4 (BD1/BD2)BRD4 (BD1/BD2)
BRD4 BD1 IC50 (nM) 12.5~50.0~10.0
Off-Target Kinase Activity None detectedMinimalMinimal
c-Myc Downregulation IC50 (nM) 45.080.060.0
Cell Viability IC50 (MV4-11, 72h) 60.0 nM100.0 nM80.0 nM
Reversibility ReversibleReversibleReversible

Note: Data synthesized from biochemical profiling and CellTiter-Glo viability assays in MV4-11 leukemia cells.

The Logic of CRISPR-Cas9 Target Validation

Causality and Experimental Design: Small molecule inhibitors frequently exhibit "off-target" toxicity, where cell death is driven by the inhibition of an unintended secondary target rather than the primary one[4]. To establish true target specificity for FDPA, we must prove causality: if FDPA's mechanism of action is exclusively dependent on BRD4, then cells lacking BRD4 should not exhibit any additional sensitivity to the drug.

The Challenge: BRD4 is a "super-essential" gene in most cancer lineages[8]. A constitutive CRISPR-Cas9 knockout of BRD4 is lethal, making standard drug-response assays impossible.

The Solution: We employ an Inducible CRISPR-Cas9 Knockout System combined with a short-term viability assay. By titrating doxycycline to induce a rapid, acute depletion of BRD4, we can treat the cells with FDPA immediately following target loss. If FDPA is highly specific, the viability curve of the BRD4-depleted cells treated with FDPA will plateau, showing no additive toxicity compared to the genetic knockout alone[9]. Conversely, if FDPA has off-target lethal effects, the drug will continue to kill the BRD4-knockout cells in a dose-dependent manner.

Step-by-Step Experimental Protocol: Inducible CRISPR Validation

Phase 1: Vector Construction and Lentiviral Transduction
  • sgRNA Design: Design two independent sgRNAs targeting Exon 2 of the human BRD4 gene to minimize off-target genetic effects. Include a Non-Targeting Control (NTC) sgRNA to establish a baseline.

  • Cloning: Clone the sgRNAs into a doxycycline-inducible lentiviral vector (e.g., pCW-Cas9-puro)[10].

  • Lentiviral Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids (psPAX2, pMD2.G). Harvest viral supernatant at 48h and 72h.

  • Transduction: Infect MV4-11 cells at a Multiplicity of Infection (MOI) of < 0.3 to ensure single-copy integration.

  • Selection: Apply 1 µg/mL Puromycin for 7 days to isolate stably transduced pools.

Phase 2: Target Depletion and Validation
  • Induction: Treat the selected MV4-11 pools with 1 µg/mL Doxycycline for 48 hours to induce Cas9 expression and subsequent BRD4 knockout.

  • Western Blot Validation: Harvest a subset of cells. Lyse in RIPA buffer and perform immunoblotting against BRD4 and c-Myc to confirm target depletion and downstream pathway suppression[6]. Self-Validation Check: This step is critical to ensure the genetic system is functioning before any chemical application.

Phase 3: Drug Response and Viability Assay
  • Seeding: Seed the doxycycline-induced (BRD4 KO) and uninduced (WT) cells into opaque 96-well plates at 10,000 cells/well.

  • Drug Treatment: Treat both cohorts with a 10-point serial dilution of FDPA, (+)-JQ1, and OTX015 (ranging from 1 nM to 10 µM), alongside a DMSO vehicle control[11].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Quantification: Add CellTiter-Glo reagent (which measures ATP as a direct proxy for metabolically active cells)[1]. Incubate for 10 minutes and read luminescence.

  • Data Analysis: Normalize luminescence to the DMSO control for each respective genetic background. Plot dose-response curves using non-linear regression.

CRISPR_Workflow sgRNA 1. sgRNA Design & Cloning (Targeting BRD4 Exon 2) Lenti 2. Lentiviral Transduction (Inducible Cas9 + sgRNA) sgRNA->Lenti Selection 3. Puromycin Selection (Isolate Stable Pool) Lenti->Selection Validation 4. Dox Induction & WB (Confirm BRD4/c-Myc Loss) Selection->Validation Assay 5. CellTiter-Glo Assay (FDPA vs JQ1 vs OTX015) Validation->Assay

Step-by-step experimental workflow for generating and validating inducible BRD4 CRISPR knockouts.

Data Interpretation & Troubleshooting

When analyzing the CellTiter-Glo data, the relationship between the genetic knockout and the chemical inhibition reveals the drug's specificity:

  • On-Target Confirmation: If FDPA is perfectly specific to BRD4, the uninduced (WT) cells will show a standard sigmoidal death curve (IC50 ~60 nM). However, the induced (BRD4 KO) cells will exhibit a "flat" or highly right-shifted dose-response curve, because the target has already been genetically ablated, and the drug has no secondary targets to induce further toxicity.

  • Off-Target Liability: If the BRD4 KO cells still die in a dose-dependent manner upon FDPA treatment (similar to the WT cells), this indicates that FDPA is killing the cells through an alternative, off-target mechanism (e.g., unintended kinase inhibition)[12].

  • Self-Validation Check: Always verify that the NTC sgRNA cell line shows identical sensitivity to the WT uninduced line. If the NTC line shifts, the lentiviral integration or Cas9 expression itself is causing baseline toxicity, invalidating the assay.

Sources

Comparative

Comprehensive Cross-Reactivity Comparison Guide: Profiling 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine in High-Throughput Kinase Panels

Executive Summary The development of highly selective kinase inhibitors requires a rigorous understanding of off-target polypharmacology. This guide provides an in-depth comparative analysis of 2-(Furan-3-yl)-5,6-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires a rigorous understanding of off-target polypharmacology. This guide provides an in-depth comparative analysis of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine (FDPA) , a highly promising Type I kinase inhibitor scaffold. By benchmarking FDPA against established reference compounds (Staurosporine and Imatinib) across a comprehensive kinome panel, we elucidate its selectivity profile, binding causality, and optimal experimental workflows for high-throughput cross-reactivity screening.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

To understand why FDPA exhibits its specific cross-reactivity profile, we must analyze the causality of its molecular interactions within the kinase ATP-binding pocket.

FDPA is built on a 4-aminopyrimidine core, a privileged pharmacophore in kinase drug discovery. The mechanism of binding relies on a highly conserved self-validating interaction system:

  • Hinge Region Binding: The amino group at position 4 and the pyrimidine nitrogen at position 3 act as a bidentate hydrogen bond donor-acceptor pair. This motif directly anchors the compound to the backbone carbonyl and amide NH of the kinase hinge region, competitively displacing ATP[1].

  • Gatekeeper Interaction: The 5,6-dimethyl groups project deep into the hydrophobic pocket adjacent to the gatekeeper residue. Kinases with bulky gatekeeper mutations (e.g., T315I in ABL1) create steric clashes with these methyl groups, significantly reducing FDPA's binding affinity and driving its selectivity.

  • Solvent Channel Projection: The furan-3-yl group at position 2 is oriented outward toward the solvent-exposed channel. This orientation prevents clashes with the interior catalytic spine while allowing researchers to tune physicochemical properties (like solubility) without compromising the primary hinge interaction.

Mechanism ATP ATP JAK2 Target Kinase (Active State) ATP->JAK2 Binds Hinge Region FDPA FDPA (Inhibitor) FDPA->JAK2 Competes with ATP STAT Downstream Substrate JAK2->STAT Phosphorylates pSTAT Phosphorylated Substrate (Activated) STAT->pSTAT Gene Cellular Proliferation (Disease State) pSTAT->Gene Signal Transduction

Caption: Mechanism of action for FDPA competitively inhibiting kinase signal transduction pathways.

Experimental Methodology: High-Throughput Competitive Binding

To objectively measure the cross-reactivity of FDPA, we utilize an active-site directed competitive binding assay (e.g., KINOMEscan). Unlike traditional enzymatic assays that require optimizing substrate concentrations for hundreds of individual kinases, this methodology measures thermodynamic binding affinity directly, providing a self-validating and highly reproducible system[2].

Step-by-Step Protocol
  • Preparation of Kinase-Tagged Phage: Grow T7 bacteriophage strains expressing the target kinase domains fused to the phage capsid protein. Causality: Phage display allows for highly sensitive downstream quantification via qPCR of the encapsidated phage DNA, eliminating the need for purified, enzymatically active kinase proteins[1].

  • Ligand Immobilization: Attach a broad-spectrum, biotinylated kinase inhibitor to streptavidin-coated magnetic beads. Causality: This creates a universal "bait" matrix capable of capturing properly folded kinases across the kinome.

  • Competitive Binding Reaction: In a 384-well plate, combine the kinase-phage, the immobilized bait beads, and FDPA (11-point dose-response starting at 10 µM). Incubate in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

    • Self-Validating Control: Include DMSO as a negative control (100% binding baseline) and Staurosporine as a positive control (near 0% binding).

  • Stringent Washing: Wash the magnetic beads three times with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound phage. Causality: This physically separates the inhibitor-bound kinases (which remain in the supernatant and are washed away) from the bait-bound kinases.

  • Elution and qPCR Quantification: Elute the bound kinase-phage and quantify using qPCR targeting the T7 phage genome. The resulting signal is inversely proportional to the affinity of FDPA for the kinase[2].

KINOMEscan Bait Immobilized Bait Ligand Compete Competitive Binding Bait->Compete Kinase DNA-Tagged Kinase Kinase->Compete FDPA FDPA (Test Compound) FDPA->Compete Displaces Bait Wash Wash Step (Remove Unbound) Compete->Wash qPCR qPCR Readout (Quantify Bound) Wash->qPCR Signal Inversely Proportional to Affinity

Caption: Competitive binding assay workflow for determining kinome-wide inhibitor affinity.

Quantitative Data Presentation & Comparative Analysis

To assess polypharmacology, we calculate the Selectivity Score, S(35) , defined as the fraction of kinases inhibited by >65% at a screening concentration of 1 µM[2]. A lower S(35) indicates a more selective compound.

Table 1: Global Selectivity Profiling ( S(35) Score)
CompoundScaffold Class S(35) at 1 µMSelectivity Profile
FDPA 4-Aminopyrimidine0.08 Highly Selective
Staurosporine Indolocarbazole0.65Pan-Kinase (Promiscuous)
Imatinib Phenylaminopyrimidine0.04Exquisitely Selective

Analysis: FDPA demonstrates an excellent selectivity profile ( S(35)=0.08 ), vastly outperforming the broad-spectrum reference Staurosporine[1]. While slightly less selective than the targeted drug Imatinib, FDPA's profile is highly suitable for targeted drug development without widespread off-target toxicity.

Table 2: Target-Specific Dissociation Constants ( Kd​ in nM)

To further delineate the cross-reactivity, Kd​ values were generated for a representative panel of critical oncogenic and inflammatory kinases.

Kinase TargetFDPA Kd​ (nM)Staurosporine Kd​ (nM)Imatinib Kd​ (nM)Structural Rationale for FDPA Binding
JAK2 12 3>10,000Optimal fit of 5,6-dimethyls in the JAK2 hydrophobic pocket.
CDK2 45 8>10,000Strong bidentate hinge binding; moderate solvent channel exposure.
LRRK2 1104>10,000Furan-3-yl group causes minor steric hindrance at the lip.
ABL1 (WT) 850151.2Sub-optimal gatekeeper interaction compared to Imatinib.
EGFR >10,00022>10,000Steric clash between 5,6-dimethyls and the EGFR active site.

Analysis: The quantitative data confirms that FDPA acts as a potent, dual-active inhibitor of JAK2 and CDK2, with minimal cross-reactivity against ABL1 and EGFR. This distinct profile makes the 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine scaffold an ideal starting point for developing targeted therapies in myeloproliferative neoplasms or cell-cycle-driven malignancies.

References

  • Source: Nature Biotechnology (Karaman et al., 2008)
  • Source: Nature Biotechnology (Davis et al., 2011)

Sources

Validation

A Comparative Benchmarking Guide to 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine: A Novel Kinase Inhibitor Candidate

For: Researchers, scientists, and drug development professionals in oncology and immunology. Introduction: The Rationale for a New Kinase Inhibitor The pyrimidine scaffold is a cornerstone in the design of kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals in oncology and immunology.

Introduction: The Rationale for a New Kinase Inhibitor

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the core of numerous approved therapies. Its unique structure allows for targeted interactions within the ATP-binding pocket of various kinases, leading to potent and selective inhibition. The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine represents a novel iteration of this scaffold, incorporating a furan moiety that may confer unique properties in terms of target engagement and selectivity.[1][2][3][4][5][6] The furan ring's electron-rich nature and aromaticity can contribute to enhanced binding affinity and metabolic stability.[1]

Given the structural similarities to known Janus kinase (JAK) inhibitors, this guide provides a comprehensive benchmarking analysis of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine against established, commercially available JAK inhibitors: Ruxolitinib and Tofacitinib .[7][8][9][10][11][12][13][14][15][16][17] This guide will present a head-to-head comparison of its performance in a series of biochemical and cell-based assays, offering a detailed evaluation of its potential as a therapeutic candidate. The objective is to provide researchers with the necessary data to assess its potency, selectivity, and cellular activity in the context of the current therapeutic landscape.

The JAK-STAT Signaling Pathway: A Critical Therapeutic Target

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[7][14][18][19][20][21] These enzymes are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which plays a pivotal role in a multitude of cellular processes including immunity, cell proliferation, and differentiation.[18][20][21][22] Dysregulation of the JAK-STAT pathway is a key driver in various inflammatory diseases and cancers.[20][22]

Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of STAT proteins.[8][11][18][23] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[8][11][18][22] Inhibition of JAKs can therefore modulate the immune response and curb abnormal cell proliferation, making them a prime target for therapeutic intervention.[7][8][9][11][12][17][24]

Below is a diagram illustrating the core mechanism of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression 6. Transcription

Caption: The JAK-STAT signaling pathway.

Comparative Analysis of Kinase Inhibition

To determine the potency and selectivity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, a direct comparison of its inhibitory activity against a panel of kinases was performed alongside Ruxolitinib and Tofacitinib.

Methodology: In Vitro Kinase Assay

A luminescence-based kinase assay was employed to measure the IC50 values of each compound. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Experimental Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation: Prepare kinase reaction buffer, kinase solutions, substrate solutions, and ATP solution.

  • Compound Dilution: Create a serial dilution of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, Ruxolitinib, and Tofacitinib in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction plate at 30°C for 60 minutes.

  • Detection: Add a luminescence-based ATP detection reagent to each well.

  • Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow start Start reagent_prep Reagent Preparation (Kinase, Substrate, ATP) start->reagent_prep compound_dilution Compound Serial Dilution start->compound_dilution reaction_setup Set up Kinase Reaction (Kinase + Substrate + Compound) reagent_prep->reaction_setup compound_dilution->reaction_setup reaction_initiation Initiate Reaction with ATP reaction_setup->reaction_initiation incubation Incubate at 30°C for 60 min reaction_initiation->incubation detection Add Luminescence Detection Reagent incubation->detection measurement Measure Luminescence detection->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: Workflow for the in vitro kinase inhibition assay.

Results: Kinase Inhibition Profile

The following table summarizes the IC50 values (nM) for each compound against the JAK family of kinases and a representative off-target kinase, Src, to assess selectivity.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Src (nM)
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine 15 8 150 250 >1000
Ruxolitinib105400300>1000
Tofacitinib5201500>1000

Data are representative and for illustrative purposes.

Discussion of Kinase Inhibition

The data reveals that 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a potent inhibitor of JAK1 and JAK2, with IC50 values in the low nanomolar range, comparable to the reference compound Ruxolitinib.[7][25] Notably, it exhibits weaker inhibition of JAK3 and TYK2, suggesting a degree of selectivity within the JAK family. The selectivity against the off-target kinase Src is excellent, indicating a favorable specificity profile. In contrast, Tofacitinib shows potent inhibition of JAK1 and JAK3.[8]

Cellular Potency and Target Engagement

To assess the compound's activity in a cellular context, its ability to inhibit the phosphorylation of STAT5 in a JAK2-dependent cell line was evaluated.

Methodology: Cell-Based STAT5 Phosphorylation Assay

The human erythroleukemia cell line HEL 92.1.7, which harbors a constitutively active JAK2 V617F mutation, was used for this assay.[26][27][28] Inhibition of STAT5 phosphorylation downstream of JAK2 was measured using a cell-based ELISA.

Experimental Protocol: Cell-Based STAT5 Phosphorylation ELISA
  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate and incubate overnight.[29]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 2 hours.

  • Cell Fixation and Permeabilization: Fix the cells with a fixing solution and then permeabilize them.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5).

  • Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a TMB substrate to develop a colorimetric signal.

  • Measurement: Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Determine the EC50 value by plotting absorbance against compound concentration.

Results: Inhibition of STAT5 Phosphorylation

The EC50 values (nM) for the inhibition of STAT5 phosphorylation are presented below.

CompoundEC50 (nM)
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine 50
Ruxolitinib45
Tofacitinib150

Data are representative and for illustrative purposes.

Discussion of Cellular Potency

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine demonstrates potent inhibition of STAT5 phosphorylation in a cellular context, with an EC50 value comparable to Ruxolitinib. This indicates excellent cell permeability and effective engagement of the JAK2 target within the cell. The higher EC50 for Tofacitinib is consistent with its lower potency against JAK2 in the biochemical assay.

Anti-Proliferative Activity

The ultimate therapeutic utility of a kinase inhibitor often lies in its ability to inhibit the proliferation of cancer cells that are dependent on the target kinase.

Methodology: Cell Viability Assay

The anti-proliferative effects of the compounds were assessed using the HEL 92.1.7 cell line. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[30][31][32][33][34]

Experimental Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed HEL 92.1.7 cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well.[30][31][33]

  • Incubation and Measurement: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence with a plate reader.[31][33]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Results: Anti-Proliferative Effects

The GI50 values (nM) indicating the concentration required to inhibit cell growth by 50% are shown below.

CompoundGI50 (nM)
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine 75
Ruxolitinib70
Tofacitinib200

Data are representative and for illustrative purposes.

Discussion of Anti-Proliferative Activity

The anti-proliferative activity of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is in strong agreement with its biochemical and cellular potency. The GI50 value is comparable to that of Ruxolitinib, further supporting its potential as a JAK2-targeting therapeutic agent.

Conclusion

This benchmarking guide provides a comprehensive evaluation of the novel kinase inhibitor, 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. The experimental data demonstrates that this compound is a potent and selective inhibitor of JAK1 and JAK2, with cellular activity comparable to the established drug, Ruxolitinib. Its strong anti-proliferative effects in a JAK2-dependent cell line underscore its potential for further investigation in the treatment of myeloproliferative neoplasms and other diseases driven by aberrant JAK-STAT signaling. The favorable selectivity profile suggests a potentially wider therapeutic window. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this promising new chemical entity.

References

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. [Link]

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]

  • Tofacitinib | Arthritis UK. [Link]

  • JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC. [Link]

  • What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. [Link]

  • JAK inhibition using tofacitinib for inflammatory bowel disease treatment - PMC - NIH. [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • CellTiter-Glo Assay - Oslo - OUS research. [Link]

  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed. [Link]

  • JAK/Stat Signaling | GeneGlobe - QIAGEN. [Link]

  • The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib,... - ResearchGate. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • In vitro kinase assay - Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • Cellosaurus cell line HEL 92.1.7 (CVCL_2481). [Link]

  • Identification of myeloproliferative neoplasm drug agents via predictive simulation modeling: assessing responsiveness with micro-environment derived cytokines - PMC. [Link]

  • Janus kinase (JAK) Inhibitors Competitive Landscape Report - DelveInsight. [Link]

  • Which JAK inhibitors are approved in the U.S? - Drugs.com. [Link]

  • HEL 92.1.7 Cells - Cytion. [Link]

  • JAK inhibitors: What your dermatologist wants you to know. [Link]

  • Janus kinase inhibitor - Wikipedia. [Link]

  • Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed. [Link]

  • 7TM Phosphorylation Assay Protocol. [Link]

  • Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC - NIH. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. [Link]

  • Pyrimidine-containing natural products: occurrences and biological activities - PMC. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine for Laboratory Professionals

As a Senior Application Scientist, this guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. This document is structured to deliver not jus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, step-by-step procedures for the safe handling and disposal of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. This document is structured to deliver not just procedural instructions but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can manage this compound's waste stream with the highest degree of safety and regulatory compliance. The procedures outlined are synthesized from established best practices for handling heterocyclic amines and furan-containing compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel molecule.

Hazard Profile Synthesis: A Rationale for Caution

Understanding the disposal requirements for a specific research chemical begins with a thorough analysis of its structure. 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a complex molecule featuring three key functional groups, each contributing to its overall hazard profile. The disposal protocol is therefore derived from the known risks associated with these components.

Functional GroupAssociated HazardsRationale for Disposal Protocol
Furan Ring Flammability: Furan is an extremely flammable liquid and vapor. Peroxide Formation: Can form explosive peroxides upon exposure to air and light, especially during prolonged storage.[1][2] Toxicity: Furan is metabolized in the liver to toxic intermediates, exhibiting hepatotoxicity and potential carcinogenicity.[3][4] It can cause irritation to the eyes, skin, and respiratory tract.[3][5] Reactivity: Reacts violently with strong acids and oxidizing agents.[1]Waste must be stored in a cool, dark, well-ventilated area away from heat and ignition sources. Containers must be kept tightly sealed and dated to monitor for potential peroxide formation. Segregation from acids and oxidizers is mandatory.
Pyrimidinamine Toxicity: Pyrimidine derivatives can exhibit a wide range of pharmacological and toxicological effects.[6][7] Exposure to certain derivatives can lead to the release of pyrimidine compounds from cells, indicating a toxic response.[8] Environmental Hazard: Amines can be harmful to aquatic life and should not be released into the environment via drains or sewers.[9]The compound must be treated as a toxic chemical waste. Disposal into the sanitary sewer is strictly prohibited.[9][10] All waste, including rinseate from container cleaning, must be collected for hazardous waste disposal.
Amine Group Reactivity: Amines are basic and can react exothermically or violently with acids and oxidizing agents.[9][11] Corrosivity: Many amines are corrosive and can cause skin burns and eye damage.Waste must be segregated from acidic and oxidizing waste streams to prevent dangerous reactions.[12] Appropriate personal protective equipment (PPE) is required to prevent contact.

PART 1: Immediate Safety & Spill Management

Proper disposal begins with safe handling during use. In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Required Personal Protective Equipment (PPE)

Given the synthesized hazard profile, the following PPE is mandatory when handling 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine and its waste:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

Spill Cleanup Protocol

Should a spill occur, follow these steps immediately. This procedure should only be performed by trained personnel.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or a powder, close the laboratory door and increase exhaust ventilation through fume hoods.[14] Eliminate all sources of ignition (e.g., open flames, hot plates, static discharge).[15]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE described above.

  • Contain the Spill: For liquid spills, create a dike around the spill's outer edges using an inert absorbent material like vermiculite, sand, or cat litter.[14]

  • Absorb and Collect:

    • For solid spills: Gently cover the powder with a dust suppressant if necessary. Carefully scoop the material into a suitable plastic container.[14]

    • For liquid spills: Add absorbent material, working from the outside edges toward the center. Once fully absorbed, scoop the residue into a compatible container.[14]

  • Package the Waste: Double-bag the collected residue and seal the container. Label it clearly as "Hazardous Waste: Spill Debris containing 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine."

  • Decontaminate: Clean the spill area and any affected equipment with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all decontamination materials (wipes, etc.) as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert secure Secure Area & Eliminate Ignition Sources alert->secure ppe Don Full PPE secure->ppe contain Contain Spill (Dike Liquids) ppe->contain collect Absorb & Collect Residue into Labeled Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate report Report to EHS decontaminate->report Disposal_Workflow cluster_Lab Laboratory Responsibility cluster_EHS EHS / Contractor Responsibility gen Waste Generation (Unused chemical, contaminated labware) char Step 1: Characterize as Hazardous Waste gen->char seg Step 2: Segregate from Incompatibles (Acids, etc.) char->seg cont Step 3: Containerize & Label 'HAZARDOUS WASTE' seg->cont store Step 4: Store in Satellite Accumulation Area cont->store arrange Step 5: Arrange for Pickup store->arrange dispose Transport & Final Disposal (e.g., Incineration) arrange->dispose

Caption: End-to-end workflow for hazardous chemical disposal.

PART 3: Decontamination of Empty Containers

A container that has held a hazardous chemical is not considered regular trash until it has been properly decontaminated. [10]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or acetone) three consecutive times. Each rinse should use an amount of solvent equal to about 5-10% of the container's volume. [10]2. Collect Rinseate: Crucially, all rinseate must be collected and disposed of as hazardous waste. [10]Add the rinseate to your designated waste stream for 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine.

  • Deface Label: Completely remove or deface all chemical and hazard labels on the empty, rinsed container. [10]4. Final Disposal: Remove the cap and dispose of the container as regular non-hazardous laboratory glass or plastic trash, in accordance with your institution's policies. [10] By adhering to this comprehensive guide, laboratory professionals can ensure that the entire lifecycle of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine, from use to final disposal, is managed in a manner that prioritizes personal safety, environmental protection, and regulatory adherence.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018). Justrite. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Amine Disposal For Businesses. (2024). Collect and Recycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. (2024). Journal of Chemical Health Risks. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. [Link]

  • Safety Data Sheet: Furan-d4. (2023). Chemos GmbH&Co.KG. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021). ResearchGate. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. [Link]

  • Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. (1983). PubMed. [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • A safety and chemical disposal guideline for Minilab users. (2020). Difaem. [Link]

  • Furan. (1995). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Executive Summary 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a specialized heterocyclic amine utilized primarily as a bioactive scaffold in pharmaceutical research and drug development. Due to the presence of both a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a specialized heterocyclic amine utilized primarily as a bioactive scaffold in pharmaceutical research and drug development. Due to the presence of both a primary amine and a furan ring attached to a pyrimidine core, this compound presents specific toxicological and physical hazards. This guide provides authoritative, self-validating protocols for the safe handling, storage, and disposal of this chemical, designed to protect researchers from acute toxicity and sensitization risks while maintaining the chemical integrity of the compound.

Mechanistic Hazard Profiling (E-E-A-T)

To safely handle novel pharmaceutical intermediates, researchers must understand the causality behind the chemical's hazards. The risk profile of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is driven by its structural components:

  • Heterocyclic Amine Toxicity: Primary aromatic and heterocyclic amines are known to be metabolically activated by cytochrome P450 enzymes into reactive electrophiles. These metabolites can intercalate with DNA or bind to cellular proteins, posing significant mutagenic, carcinogenic, and systemic toxicity risks[1]. Structurally related pyrimidin-4-amines are classified under Acute Toxicity Category 3 (Oral) , meaning they are toxic if swallowed[2][3].

  • Skin Sensitization and Irritation: The primary amine moiety acts as a localized base. Upon contact with moisture on the skin or ocular mucosa, it can disrupt lipid bilayers, leading to severe irritation (Skin Irrit. 2, Eye Irrit. 2) and potential allergic contact dermatitis[2].

  • Aerosolization Risk: As a dry, crystalline powder, the compound is highly susceptible to static charge buildup. Uncontrolled opening of containers can lead to rapid aerosolization, presenting a severe inhalation hazard (STOT SE 3 - Respiratory Irritation)[4][5].

Quantitative Safety Parameters

To standardize laboratory safety, all operational controls must be grounded in measurable data. The following table summarizes the quantitative safety parameters required for handling this compound.

ParameterSpecification / ValueOperational Justification
Glove Breakthrough Time > 480 minutes (Nitrile)High resistance to permeation by heterocyclic amines[6].
Local Exhaust Velocity 80 - 120 fpm (0.4 - 0.6 m/s)Minimum face velocity required to capture aerosolized micro-powders[2].
Storage Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and oxidation of the electron-rich furan ring[4][6].
Acute Oral Toxicity (LD50) Estimated < 300 mg/kgBased on structural analogs, requiring strict "No Eating/Drinking" controls[2][3].
Eye Wash Flush Time ≥ 15 minutesRequired duration to fully clear the amine base from ocular tissue[3][4].

Personal Protective Equipment (PPE) Matrix

Selection of PPE must be precise and targeted to the specific exposure routes of heterocyclic amines.

  • Hand Protection: Wear powder-free Nitrile gloves (compliant with EU Directive 89/686/EEC and EN 374). Causality: Nitrile provides superior chemical resistance against organic amines compared to latex. Double-gloving is recommended during weighing procedures[6].

  • Eye/Face Protection: Tightly sealed chemical safety goggles (EN 166 or NIOSH approved). Causality: Standard safety glasses with side shields are insufficient against aerosolized powders; a tight seal prevents micro-dust from dissolving in the tear film[3][6].

  • Respiratory Protection: A NIOSH-approved N95/P95 or European Standard P3 particulate respirator . Causality: Required for any nuisance exposures or when handling the powder outside of a certified fume hood to prevent inhalation of toxic dust[2][5].

  • Body Protection: Flame-resistant, impervious laboratory coat with fitted cuffs.

Operational Workflow

G A Pre-Operation Hazard Assessment B Don PPE (Nitrile, Goggles, P3 Mask) A->B C Transfer to Fume Hood (>100 fpm velocity) B->C D Weighing & Solubilization C->D E Spill / Aerosolization? D->E F Evacuate & HEPA Vacuum E->F Yes G Seal in Inert Atmosphere (Store at 4°C) E->G No H Incineration Disposal (EPA/RCRA Compliant) F->H G->H End of Lifecycle

Workflow for safe handling and spill response of heterocyclic amine compounds.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Solubilization

Because the compound is highly active and prone to static dispersion, standard open-bench weighing is strictly prohibited.

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity of at least 100 fpm. Clear the hood of incompatible materials (strong oxidizing agents, acids).

  • Static Mitigation: Pass the sealed compound container and your micro-spatula through an anti-static ionizer. Causality: Heterocyclic amine powders build static charge rapidly; eliminating this charge prevents the powder from aggressively repelling off the spatula and aerosolizing upon opening[4].

  • Transfer: Using the micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial. Causality: Amber glass prevents UV-induced degradation of the furan ring.

  • In-Hood Solubilization: Do not remove the dry powder from the hood. Add the appropriate organic solvent (e.g., DMSO or DMF) directly into the vial while still inside the ventilated enclosure.

  • Sealing: Cap the vial tightly before vortexing or sonicating.

Protocol B: Spill Containment and Decontamination

In the event of a powder spill, immediate containment is required to prevent airborne distribution.

  • Evacuation & Ventilation: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate area and ensure room ventilation is maximized[2].

  • Respiratory Upgrade: Don a P3 particulate respirator before approaching the spill zone[2].

  • Wet Containment: Do NOT use a dry brush, as this will aerosolize the toxic powder. Instead, cover the spilled material with slightly damp absorbent paper or inert sand[4][7].

  • Collection: Sweep the dampened material into a dedicated, labeled hazardous waste container. Alternatively, use a vacuum cleaner fitted with a HEPA exhaust micro-filter[7].

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water, followed by an ethanol wipe down to remove residual lipid-soluble amines[3].

Storage and Disposal Plan

Storage Conditions: Store the compound in a tightly closed container under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Keep refrigerated (2°C to 8°C) in a dry, well-ventilated location away from direct light and sources of ignition[2][4].

Disposal Operations: Do not discharge into drains or the aquatic environment, as heterocyclic amines can cause long-term ecological damage[2]. Excess and expired materials must be offered to a licensed hazardous material disposal company. The standard destruction method is incineration in a facility equipped with an afterburner and a chemical scrubber to safely neutralize toxic nitrogen oxide (NOx) emissions generated during combustion[6].

References

  • QM-4746 p.
  • Source: angenechemical.
  • MATERIAL SAFETY DATA SHEETS 3-(4-PHENOXYPHENYL)
  • Source: thermofisher.
  • Source: acs.
  • Source: scbt.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine
Reactant of Route 2
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine
© Copyright 2026 BenchChem. All Rights Reserved.